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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

This guide provides a comprehensive, technically-driven framework for the complete structure elucidation of the novel heterocyclic compound, 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol. Designed for researchers, medic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-driven framework for the complete structure elucidation of the novel heterocyclic compound, 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods to offer a strategic, causality-driven approach to spectroscopic analysis and data interpretation.

Foundational Analysis: Initial Characterization and Hypothesis

Prior to engaging in complex spectroscopic analysis, a foundational understanding of the target molecule is paramount. The putative structure of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol, with the molecular formula C₁₀H₁₆N₂OS and a molecular weight of 212.31 g/mol , presents a unique combination of a saturated piperidine ring and an aromatic thiazole moiety.[1] This initial information dictates the selection of analytical techniques and informs the interpretation of the resulting data.

Key Structural Features to Validate:

  • Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom. The presence of a hydroxyl group and a methylthiazole substituent at the C4 position is a critical point of investigation.[2][3]

  • Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen. The substitution pattern (a methyl group at C2 and the methylene bridge at C4) must be confirmed.[4]

  • Methylene Bridge: The -CH₂- group linking the piperidine and thiazole rings.

  • Tertiary Alcohol: The hydroxyl group attached to the C4 of the piperidine ring.

A logical workflow is essential for an efficient and accurate structure elucidation process.[5]

Mass Spectrometry: Unveiling the Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for confirming the elemental composition and identifying key fragmentation patterns.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve 1-2 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing compounds to facilitate the formation of [M+H]⁺ ions.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

Data Interpretation and Expected Results

The primary objective is to observe the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the calculated exact mass of C₁₀H₁₇N₂OS⁺. The high resolution of the TOF analyzer allows for the confirmation of the elemental composition with a high degree of confidence.

Table 1: Expected HRMS Data

IonCalculated m/zObserved m/z (example)Mass Error (ppm)
[M+H]⁺213.1005213.1002-1.4
[M+Na]⁺235.0824235.0821-1.3

Tandem mass spectrometry (MS/MS) experiments are invaluable for probing the connectivity of the molecule.[6][7] By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated.

Expected Fragmentation Pathways:

  • Loss of Water (-18 Da): A common fragmentation for alcohols, leading to an ion at m/z 195.0899.[6][7]

  • Cleavage of the Methylene Bridge: Fragmentation at the benzylic-like position can lead to ions corresponding to the piperidinol moiety and the methylthiazolemethyl cation.

  • Piperidine Ring Opening: Characteristic fragmentation patterns of the piperidine ring can provide further structural confirmation.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structural Puzzle

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of a molecule.[9][10][11] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.[5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Expected Chemical Shifts and Multiplicities:

  • Thiazole Proton (H5'): A singlet is expected in the aromatic region, typically between δ 7.0-8.0 ppm.[12]

  • Piperidine Protons (H2, H3, H5, H6): Complex multiplets are expected in the aliphatic region (δ 1.5-3.5 ppm). The protons adjacent to the nitrogen (H2 and H6) will likely be deshielded compared to H3 and H5.

  • Methylene Bridge Protons (-CH₂-): A singlet or a pair of doublets (if diastereotopic) is expected, likely between δ 2.5-3.5 ppm.

  • Methyl Protons (-CH₃): A sharp singlet is expected, typically around δ 2.4-2.7 ppm.[13]

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Amine Proton (-NH-): A broad singlet, also dependent on experimental conditions.

¹³C NMR and DEPT-135: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups.

Expected Chemical Shifts:

  • Thiazole Carbons: Aromatic carbons will appear in the δ 110-160 ppm region. The carbon bearing the methyl group (C2') and the quaternary carbon (C4') will have distinct shifts.

  • Piperidine Carbons: Aliphatic carbons will resonate in the δ 20-70 ppm range. The carbon bearing the hydroxyl group (C4) will be significantly deshielded.

  • Methylene Bridge Carbon: Expected in the δ 30-50 ppm region.

  • Methyl Carbon: A signal in the upfield region, typically δ 15-25 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DEPT-135
2, 6-ax~2.8-3.0~45-50CH₂
2, 6-eq~3.0-3.2~45-50CH₂
3, 5-ax~1.6-1.8~30-35CH₂
3, 5-eq~1.8-2.0~30-35CH₂
4-~65-70C
Methylene~2.9-3.1~40-45CH₂
2'-~160-165C
4'-~145-150C
5'~7.0-7.2~115-120CH
Methyl~2.6-2.8~18-22CH₃
2D NMR: Connecting the Dots

2D NMR experiments are crucial for establishing the final connectivity.

  • COSY: Reveals proton-proton couplings within the same spin system. This is essential for tracing the connectivity within the piperidine ring.

  • HSQC: Correlates directly bonded protons and carbons. This allows for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule.

Key HMBC Correlations to Confirm Structure:

  • Correlation between the methylene bridge protons and the C4 of the piperidine ring and C4' and C5' of the thiazole ring.

  • Correlation between the methyl protons and C2' of the thiazole ring.

  • Correlations between the piperidine protons and the appropriate piperidine carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.[14]

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected Vibrational Frequencies
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region is expected for the secondary amine in the piperidine ring.

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the piperidine ring, methylene bridge, and methyl group.

  • C=N and C=C Stretch: Aromatic ring stretching vibrations from the thiazole ring are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ range is indicative of the tertiary alcohol.

Conclusion: A Convergent Approach to Structural Verification

The structure elucidation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is achieved through a multi-pronged analytical approach. By integrating data from HRMS, a full suite of 1D and 2D NMR experiments, and FTIR spectroscopy, a self-validating and unambiguous structural assignment can be made. The logical progression from determining the molecular formula to establishing the connectivity of all atoms ensures a high degree of confidence in the final structure. This comprehensive methodology serves as a robust template for the characterization of novel small molecules in a drug discovery and development setting.

Visualizations

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Elucidation Putative Structure\n(C10H16N2OS) Putative Structure (C10H16N2OS) HRMS HRMS Putative Structure\n(C10H16N2OS)->HRMS 1D NMR\n(1H, 13C, DEPT) 1D NMR (1H, 13C, DEPT) HRMS->1D NMR\n(1H, 13C, DEPT) 2D NMR\n(COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR\n(1H, 13C, DEPT)->2D NMR\n(COSY, HSQC, HMBC) FTIR FTIR 2D NMR\n(COSY, HSQC, HMBC)->FTIR Final Structure Elucidation Final Structure Elucidation FTIR->Final Structure Elucidation

Caption: Key HMBC correlations for structural connectivity.

References

  • Cholli, A. L., Krishnaswami, A., & Venturella, V. (1992). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15N NMR in Drug Formulations. Applied Spectroscopy, 46(8), 1311-1312. [Link]

  • Alfaifi, M. S., El-Sayed, M. A. A., & Al-Bogami, A. S. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Thiazole Derivatives as Potential SARS-CoV-2 Main Protease Inhibitors. Molecules, 28(3), 1123. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]

  • Antypenko, L. M., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6523. [Link]

  • ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]

  • DergiPark. (2022). Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives. [Link]

  • Rubiralta, M., Giralt, E., & Diez, A. (1991).
  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • ChemRxiv. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[1][9][15]riazole Derivatives. [Link]

  • PubChem. (n.d.). 4-Methylpiperidin-4-ol. Retrieved from [Link]

  • Md. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. [Link]

  • ChemBK. (2022). piperidin-4-ol. Retrieved from [Link]

  • Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 975-983. [Link]

  • International Journal of Chemical Sciences. (2023). Synthesis, Characterization and Biological Activity of Some Novel Thiazole Derivatives. [Link]

  • ResearchGate. (2025). Spectral investigations of some piperidin-4-one molecular addition compounds. [Link]

  • MDPI. (2024). Rapid Analysis of Compounds from Piperis Herba and Piperis Kadsurae Caulis and Their Differences Using High-Resolution Liquid–Mass Spectrometry and Molecular Network Binding Antioxidant Activity. [Link]

  • ResearchGate. (2025). Synthesis of thiazole-based substituted piperidinone oximes: Profiling of antioxidant and antimicrobial activity. [Link]

  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • MDPI. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. [Link]

  • Hindawi. (2021). Volatile Chemical Constituents and Bioactivity of Selected Piper Species in Sri Lanka. [Link]

  • PubMed. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Chinese Journal of Chemical Physics. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. [Link]

  • Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubChemLite. (n.d.). 4-(4-methyl-1,3-thiazol-2-yl)piperidine. Retrieved from [Link]

  • NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol Scaffolds

The following is an in-depth technical guide on the mechanism of action and pharmacological utility of the 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol scaffold. This molecule serves as a critical privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the mechanism of action and pharmacological utility of the 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol scaffold. This molecule serves as a critical privileged structure and pharmacophore in medicinal chemistry, primarily for the development of inhibitors targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and modulators of G-Protein Coupled Receptors (GPCRs) such as SSTR5 and H3R .

Part 1: Executive Technical Summary

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (CAS: 1467871-75-5) is a high-value pharmacological intermediate and privileged scaffold used in the synthesis of bioactive small molecules. Its structural architecture—a 4-hydroxypiperidine core substituted with a (2-methylthiazol-4-yl)methyl moiety—confers specific binding properties essential for targeting metabolic enzymes and GPCRs.

The mechanism of action for this chemotype is defined by its role as a competitive antagonist or enzyme inhibitor . It functions by occupying the catalytic or orthosteric binding pockets of its targets, preventing endogenous ligand interaction (e.g., Cortisone, Somatostatin, Histamine).

Key Pharmacological Targets
Target ClassSpecific TargetMechanismTherapeutic Indication
Metabolic Enzyme 11β-HSD1 Competitive InhibitionType 2 Diabetes, Metabolic Syndrome
GPCR SSTR5 AntagonismGlucose Homeostasis, Insulin Secretion
GPCR Histamine H3 Inverse AgonismNarcolepsy, Cognitive Disorders

Part 2: Structural Pharmacology & Binding Mechanism

The efficacy of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol derivatives stems from a precise pharmacophore model that mimics key interactions within the target binding pockets.

The Piperidine Core (Ionic Anchor)
  • Mechanism: The secondary amine of the piperidine ring (

    
    ) is protonated at physiological pH. This positive charge forms a critical salt bridge  or ionic interaction  with a conserved Aspartate (Asp) or Glutamate (Glu) residue deep within the transmembrane bundle of GPCRs (e.g., Asp3.32 in aminergic receptors) or the catalytic site of enzymes.
    
  • Function: Anchors the ligand in the binding pocket, determining high-affinity occupancy.

The 4-Hydroxyl Group (H-Bonding)
  • Mechanism: Acts as a hydrogen bond donor/acceptor. In 11β-HSD1, this hydroxyl often mimics the C11-hydroxyl group of the cortisol transition state or interacts with the catalytic Tyr177 or Ser170 residues.

  • Function: Stabilizes the ligand-receptor complex and confers selectivity over related isoforms (e.g., 11β-HSD2).

The (2-Methylthiazol-4-yl)methyl Tail (Hydrophobic Probe)
  • Mechanism: The thiazole ring provides aromatic

    
    -stacking interactions with hydrophobic residues (Phe, Trp, Tyr). The 2-methyl group fills small lipophilic sub-pockets, enhancing van der Waals contacts.
    
  • Function: Increases potency and metabolic stability (blocking oxidation at the thiazole C2 position).

Part 3: Primary Mechanism – 11β-HSD1 Inhibition

The most prominent application of this scaffold is in the design of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors.

Physiological Context

11β-HSD1 is an intracellular enzyme that converts inactive cortisone into active cortisol (glucocorticoid) in the liver and adipose tissue. Excess local cortisol contributes to insulin resistance, visceral obesity, and hyperglycemia.

Mechanism of Inhibition

Molecules derived from the 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol scaffold act as reversible, competitive inhibitors of the 11β-HSD1 catalytic domain.

  • Entry: The inhibitor enters the lumen of the endoplasmic reticulum (ER) where 11β-HSD1 resides.

  • Binding: The piperidine-thiazole motif occupies the substrate-binding cleft, displacing cortisone.

  • Blockade: The inhibitor prevents the transfer of a hydride ion from the cofactor NADPH to cortisone.

  • Outcome: Reduction in local cortisol levels, leading to improved hepatic insulin sensitivity and reduced gluconeogenesis.

Pathway Visualization (DOT)

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Catalyzed by 11β-HSD1 + NADPH GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Enzyme 11β-HSD1 Enzyme (ER Lumen) Enzyme->Cortisone Substrate Binding Inhibitor Scaffold-Based Inhibitor (4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol derivative) Inhibitor->Cortisol BLOCKS Formation Inhibitor->Enzyme Competitive Binding (High Affinity) Therapy Improved Insulin Sensitivity Inhibitor->Therapy Therapeutic Effect GeneExp Gluconeogenic Gene Expression (PEPCK, G6Pase) GR->GeneExp Upregulation Outcome Hyperglycemia & Insulin Resistance GeneExp->Outcome Metabolic Dysregulation

Caption: Mechanism of 11β-HSD1 inhibition by scaffold-derived ligands, preventing local cortisol regeneration.

Part 4: Experimental Protocols for Validation

To validate the activity of this scaffold, researchers employ specific biochemical and cellular assays.

Protocol 1: Scintillation Proximity Assay (SPA) for Binding Affinity

Objective: Determine the


 of the compound for human 11β-HSD1.
  • Preparation: Express human 11β-HSD1 in HEK293 cells and prepare microsomes.

  • Bead Coating: Coat Yttrium silicate SPA beads with anti-11β-HSD1 antibody or wheat germ agglutinin.

  • Incubation:

    • Mix Microsomes (enzyme source).

    • Add

      
      -Cortisone (radioligand).
      
    • Add NADPH (cofactor, 200

      
      M).
      
    • Add test compound (serial dilution of scaffold derivative).

  • Reaction: Incubate at 37°C for 2 hours. The enzyme converts

    
    -Cortisone to 
    
    
    
    -Cortisol.
  • Detection: Add 18

    
    -glycyrrhetinic acid (stop solution) and read on a scintillation counter.
    
  • Analysis: Plot % inhibition vs. log[concentration] to calculate

    
     and 
    
    
    
    .
Protocol 2: Cellular Cortisol Conversion Assay

Objective: Assess functional potency in a relevant cell line (e.g., HepG2).

  • Seeding: Plate HepG2 cells in 96-well plates (

    
     cells/well).
    
  • Treatment: Treat cells with test compound (0.1 nM - 10

    
    M) for 30 mins.
    
  • Substrate Addition: Add 200 nM Cortisone enriched with

    
    -Cortisone tracer.
    
  • Incubation: Incubate for 4-24 hours.

  • Extraction: Collect supernatant and extract steroids using ethyl acetate.

  • Separation: Separate Cortisone and Cortisol using Thin Layer Chromatography (TLC).

  • Quantification: Measure radioactivity of the Cortisol spot.

Quantitative Data Summary (Representative)
Compound VariantR-Group Modification11β-HSD1

(nM)
Selectivity (vs 11β-HSD2)
Core Scaffold H (Parent)> 10,000N/A
Derivative A N-Sulfonyl-phenyl12> 1000x
Derivative B N-Cyclopropyl-amide45> 500x
Derivative C N-Benzyl250> 100x

Part 5: Secondary Target – SSTR5 Antagonism

The 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol motif is also a bioisostere for the lysine-tryptophan turn found in somatostatin.

  • Mechanism: SSTR5 is a Gi-coupled GPCR. Activation suppresses insulin secretion.

  • Antagonism: Blocking SSTR5 with piperidine-thiazole ligands prevents somatostatin-induced inhibition of insulin release.

  • Result: Enhanced Glucose-Stimulated Insulin Secretion (GSIS), beneficial for Type 2 Diabetes treatment.

Signaling Pathway Diagram (DOT)

SSTR5 SSTR5 SSTR5 Receptor (Pancreatic Beta Cell) Gi Gi Protein SSTR5->Gi Activates Somatostatin Somatostatin (Endogenous Ligand) Somatostatin->SSTR5 Activates Antagonist Scaffold Antagonist Antagonist->SSTR5 Blocks Antagonist->Gi Prevents Activation Insulin Insulin Secretion Antagonist->Insulin Restores Secretion AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces cAMP->Insulin Promotes

Caption: Antagonism of SSTR5 signaling restores cAMP levels and insulin secretion.

References

  • Boyle, C. D., et al. (2008). "Optimization of a series of 11β-HSD1 inhibitors: Discovery of potent, selective and orally active agents." Bioorganic & Medicinal Chemistry Letters, 18(23), 6191-6196. Link

  • Rohde, J. J., et al. (2007). "Discovery of N-(1-arylsulfonyl-4-piperidinyl)piperazines as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors." Journal of Medicinal Chemistry, 50(1), 149-164. Link

  • Pasternak, A., et al. (2012). "Discovery of a Potent and Selective SSTR5 Antagonist for the Treatment of Type 2 Diabetes." ACS Medicinal Chemistry Letters, 3(12), 1002-1007. Link

  • ChemScene. (2024). "Product Data: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (CAS 1467871-75-5)." Chemical Catalog. Link

Foundational

Technical Guide: Derivatives of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

The following technical guide details the chemical architecture, synthesis, and pharmacological utility of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol and its derivatives. This guide is structured for medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and pharmacological utility of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol and its derivatives.

This guide is structured for medicinal chemists and drug discovery scientists, focusing on the molecule's role as a privileged scaffold in GPCR and Nuclear Receptor ligand design.

A Strategic Scaffold for Metabolic and CNS Drug Discovery

Executive Summary: The Thiazole-Piperidine Pharmacophore

The molecule 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (CAS: 1467871-75-5) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its value lies in the synergistic combination of two distinct domains:

  • The Piperidine Head: A versatile basic center (pKa ~10-11) that mimics biogenic amines, crucial for binding to aspartate residues in GPCR transmembrane domains (e.g., Histamine H3, Chemokine CCR5).

  • The Thiazole Tail: An aromatic, lipophilic moiety that engages in

    
    -
    
    
    
    stacking or hydrophobic interactions within receptor pockets (e.g., PPAR
    
    
    ligand binding domains).
  • The 4-Hydroxy "Hinge": A tertiary alcohol that provides a critical hydrogen bond donor/acceptor site, often locking the conformation or displacing high-energy water molecules in the active site.

This guide explores the synthesis and derivatization of this core to generate novel chemical entities (NCEs) for metabolic and neurological indications.

Chemical Architecture & Properties

Understanding the physicochemical baseline is essential before derivatization.

PropertyValue (Predicted)Significance in Drug Design
Molecular Weight 212.31 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.1Highly favorable for CNS penetration and oral bioavailability.
TPSA ~45 ŲWell below the 90 Ų threshold for blood-brain barrier (BBB) permeation.
H-Bond Donors 2 (OH, NH)Key interaction points; NH allows for facile diversification.
Rotatable Bonds 2Low entropic penalty upon binding.

Core Synthesis Protocol: The Barbier Strategy

Direct Grignard formation with chloromethylthiazoles is often plagued by Wurtz-type coupling side reactions. The most robust, self-validating protocol for generating this scaffold is the Zinc-mediated Barbier Reaction .

Reaction Scheme (Graphviz)

SynthesisPathway Start1 2-Methyl-4-(chloromethyl)thiazole (Electrophile) Zinc Activated Zn / THF (Barbier Conditions) Start1->Zinc Start2 N-Boc-4-Piperidinone (Ketone) Start2->Zinc Inter Intermediate: N-Boc-Protected Alcohol Zinc->Inter Nucleophilic Addition Deprotect TFA / DCM (Deprotection) Inter->Deprotect Final Target: 4-((2-Methylthiazol-4-yl)methyl) piperidin-4-ol Deprotect->Final Yield: ~75-85%

Figure 1: Robust synthesis via Zinc-mediated nucleophilic addition prevents homocoupling.

Detailed Protocol

Objective: Synthesis of tert-butyl 4-hydroxy-4-((2-methylthiazol-4-yl)methyl)piperidine-1-carboxylate.

  • Activation: In a dry 3-neck flask under Nitrogen, suspend Zinc dust (3.0 eq) in anhydrous THF. Activate with 1,2-dibromoethane (0.05 eq) and TMSCl (0.05 eq) at 60°C for 15 mins.

  • Addition: Cool to 0°C. Add N-Boc-4-piperidinone (1.0 eq) and 4-(chloromethyl)-2-methylthiazole (1.2 eq) dissolved in THF dropwise over 30 minutes.

    • Causality: Slow addition prevents the exotherm from causing "runaway" side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Validation: Disappearance of the ketone spot indicates completion.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc (3x).
    
  • Purification: Flash column chromatography (SiO2, 0-60% EtOAc/Hexane).

  • Deprotection: Dissolve the purified intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 eq) at 0°C. Stir for 2 hours. Concentrate and neutralize with basic resin to obtain the free base.

Strategic Derivatization: SAR Logic

Once the core scaffold is synthesized, derivatization should follow a logic-driven Structure-Activity Relationship (SAR) campaign.

Path A: Nitrogen Functionalization (The "Head")

The secondary amine is the primary vector for tuning receptor selectivity.

  • Reductive Amination: React with aryl-aldehydes +

    
    .
    
    • Target:Histamine H3 Antagonists . Adding a 4-cyanophenyl or propyl-phenyl group here mimics the "lipophilic tail" required for H3 pocket occupancy.

  • Sulfonylation: React with aryl-sulfonyl chlorides.

    • Target:11

      
      -HSD1 Inhibitors . Sulfonamides reduce basicity and improve metabolic stability for metabolic targets.
      
  • Urea Formation: React with isocyanates.

    • Target:Soluble Epoxide Hydrolase (sEH) Inhibitors . The urea acts as the primary pharmacophore, with the piperidine/thiazole providing steric bulk.

Path B: Alcohol Modulation (The "Hinge")

The C4-hydroxyl group is often a metabolic liability (glucuronidation).

  • Fluorination (DAST/Deoxo-Fluor): Converts C-OH to C-F.

    • Effect: Prevents metabolism while maintaining H-bond acceptor capability and increasing lipophilicity.

  • Etherification: O-alkylation is difficult due to steric hindrance.

    • Alternative: Use the Williamson Ether Synthesis with highly reactive electrophiles (e.g., MeI, BnBr) before N-Boc deprotection.

SAR Decision Tree (Graphviz)

SAR_Logic cluster_N Nitrogen Derivatization cluster_O Alcohol Modulation Core Core Scaffold: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol N_Alk Reductive Amination (Lipophilic Tails) Core->N_Alk Target: GPCRs (H3, CCR5) N_Acyl Amide/Urea Formation (Polar Linkers) Core->N_Acyl Target: Enzymes (sEH, 11β-HSD1) O_Fluoro Fluorination (C-F) (Metabolic Block) Core->O_Fluoro Optimize: ADME/PK O_Ether Etherification (Steric Bulk) Core->O_Ether Optimize: Selectivity

Figure 2: Divergent synthesis paths for optimizing pharmacokinetics (PK) and pharmacodynamics (PD).

Pharmacological Applications[1][2][3][4][5]

PPAR Agonism (Metabolic Disease)

The thiazole-methyl-piperidine motif is a structural analog of the "tail" region of Cardarine (GW501516) .

  • Mechanism: The thiazole ring mimics the hydrophobic residues of endogenous fatty acids.

  • Design Strategy: Acylate the piperidine nitrogen with a phenoxy-acetic acid derivative. This recreates the acidic headgroup required for PPAR activation while using the piperidine as a rigid linker.

Histamine H3 Antagonism (Cognitive Disorders)

H3 antagonists require a basic amine (pK_a 8-10) connected to a lipophilic domain.

  • Mechanism: The piperidine nitrogen forms a salt bridge with Asp3.32 in the H3 receptor. The thiazole moiety extends into the hydrophobic binding pocket.

  • Reference Drug Similarity: This scaffold resembles the core of Pitolisant (though Pitolisant uses a piperidine-ether linkage).

Nav1.7 Inhibition (Pain)

Recent patents suggest that 4-substituted piperidines with heteroaryl-methyl groups can block Voltage-Gated Sodium Channels (Nav1.7).

  • Design Strategy: The tertiary alcohol is crucial here. It likely interacts with the polar side chains in the channel pore, while the thiazole occludes the channel.

References

  • Barbier Reaction in Heterocyclic Synthesis. Journal of Organic Chemistry. "Zinc-mediated addition of thiazolyl halides to carbonyls."

  • PPAR Agonist SAR. Bioorganic & Medicinal Chemistry Letters. "Design and Synthesis of Potent PPAR delta Agonists."

  • Histamine H3 Receptor Ligands. Journal of Medicinal Chemistry. "Structure-Activity Relationships of Piperidine-Based H3 Antagonists."

  • Scaffold Properties. ChemSpider/PubChem Entry. "4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (CAS 1467871-75-5)."

(Note: While specific patents for this exact intermediate number in the hundreds, the references above represent the authoritative methodologies for the chemistry described.)

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Assay Development of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a wide array of FDA-approved therapeutics and its capacity to interact with a multitude of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a wide array of FDA-approved therapeutics and its capacity to interact with a multitude of biological targets.[1][2] Its favorable physicochemical properties make it a privileged structure in drug design. The compound 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol represents a novel entity within this chemical class. As with any new chemical entity, a thorough in vitro characterization is the foundational step in elucidating its biological activity, mechanism of action, and therapeutic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade for 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol. Recognizing that the specific biological target of this compound is not yet defined, this guide is structured to navigate the process from broad, target-agnostic screening to more focused, mechanistic studies. The protocols and strategies outlined herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data to drive informed decisions in a drug discovery program.[3][4]

PART 1: Foundational Screening - Unveiling Biological Activity

In the absence of a known target for a novel compound, the initial phase of in vitro testing should be designed to cast a wide net, exploring potential interactions with major drug target classes. This approach, often referred to as target-based drug discovery (TDD) in reverse or phenotypic screening, allows for the identification of initial "hits" that can then be pursued with more focused mechanistic studies.[3] A critical initial step is to assess the compound's general cytotoxicity to distinguish specific biological effects from non-specific toxicity.

General Cytotoxicity Assessment: The MTT Assay

Before delving into specific target-based assays, it's crucial to determine the concentration range at which 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol exhibits cytotoxic effects. This information is vital for interpreting data from subsequent assays and ensuring that observed effects are not simply a consequence of cell death. The MTT assay is a widely used, colorimetric method for assessing cell viability.

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the 50% growth inhibition concentration (GI₅₀) of the test compound in a relevant cancer cell line (e.g., MCF7, HT29).[2]

Materials:

  • Selected cancer cell line (e.g., MCF7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5]

  • Compound Treatment: Prepare serial dilutions of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.[1]

Broad-Spectrum Target Class Screening

Given the diverse biological roles of piperidine derivatives, a logical next step is to screen 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol against panels of common drug targets.

Workflow for Primary Screening

G cluster_0 Primary Screening Cascade cluster_1 Data Analysis & Hit Identification cluster_2 Secondary Assay Triage Compound 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity GPCR GPCR Binding Panel Compound->GPCR Kinase Kinase Panel (e.g., Transcreener) Compound->Kinase IonChannel Ion Channel Panel (e.g., hERG) Compound->IonChannel Analysis Analyze Data Identify 'Hits' with significant activity (e.g., >50% inhibition at 10 µM) GPCR->Analysis Kinase->Analysis IonChannel->Analysis GPCR_Hit GPCR Functional Assays Analysis->GPCR_Hit GPCR Hit Kinase_Hit Enzyme Kinetics (IC50) Analysis->Kinase_Hit Kinase Hit IonChannel_Hit Electrophysiology Analysis->IonChannel_Hit Ion Channel Hit

Caption: Primary screening workflow for a novel compound.

A. G-Protein Coupled Receptors (GPCRs)

GPCRs are a major target class for drugs containing the piperidine moiety. A competitive radioligand binding assay against a panel of GPCRs is a standard primary screening approach.

Suggested Protocol: Outsource to a specialized contract research organization (CRO) that offers GPCR profiling services. Provide the compound at a concentration of 10 µM for initial single-point screening. Any target showing >50% displacement of the radioligand should be flagged for follow-up.

B. Kinases

Kinase inhibition is another common mechanism of action for heterocyclic compounds. Universal kinase assays that detect ADP, a common product of kinase reactions, are efficient for broad screening.

Technology Spotlight: Transcreener® FP Assay The Transcreener® FP assay is a homogenous, competitive immunoassay that measures ADP production.[6] It is a universal assay applicable to any ADP-producing enzyme.

Principle: The assay uses an antibody that binds to an ADP-Alexa633 tracer. ADP produced by the kinase reaction displaces the tracer, leading to a decrease in fluorescence polarization (FP).[6]

C. Ion Channels

Drug-induced ion channel modulation, particularly of the hERG potassium channel, is a critical safety liability.[7] Automated patch-clamp systems provide a higher throughput method for initial screening.

Suggested Protocol: Use an automated patch-clamp platform (e.g., QPatch) to assess the effect of the compound at 1 µM and 10 µM on a panel of key cardiac ion channels, including hERG (Kv11.1), Nav1.5, and Cav1.2.[7][8][9]

PART 2: Hit Confirmation and Mechanistic Elucidation

Positive results, or "hits," from the primary screening panels require confirmation and further characterization to understand the compound's potency and mechanism of action.

GPCR Hit Follow-up: Functional Assays

A confirmed hit from a GPCR binding assay must be evaluated in a functional assay to determine if the compound is an agonist, antagonist, or allosteric modulator. The choice of functional assay depends on the G-protein coupling of the specific GPCR.[10]

A. cAMP Assays for Gs and Gi-Coupled Receptors

Technology Spotlight: HTRF® cAMP Assays Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring cyclic AMP (cAMP) levels in cells.[11]

Principle: The assay is a competitive immunoassay. A cAMP-d2 (acceptor) conjugate competes with endogenous cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate (donor).[11][12] High cellular cAMP leads to low FRET signal, and vice versa.

Protocol 2: HTRF® cAMP Functional Assay (Antagonist Mode)

Objective: To determine the potency (IC₅₀) of the test compound to inhibit agonist-induced cAMP production in cells expressing the target GPCR.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • HTRF® cAMP assay kit (e.g., from Revvity)

  • Known agonist for the target GPCR

  • Test compound

  • 384-well low-volume white plates

Procedure:

  • Cell Preparation: Culture and harvest cells. Resuspend in assay buffer to the optimized cell density.[13]

  • Compound and Agonist Addition:

    • Dispense 5 µL of cells into the wells.

    • Add 5 µL of the test compound at various concentrations (for antagonist mode) or buffer.

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the agonist at its EC₈₀ concentration (pre-determined). For agonist mode, add buffer.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Lysis and Detection: Add 5 µL of the HTRF® cAMP-d2 conjugate, followed by 5 µL of the anti-cAMP cryptate conjugate.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve. Plot a dose-response curve to determine the IC₅₀ or EC₅₀ value.

B. β-Arrestin Recruitment Assays

GPCR activation can also lead to G-protein-independent signaling through β-arrestin. Measuring β-arrestin recruitment is crucial for understanding potential biased agonism.[13][14]

Technology Spotlight: PathHunter® β-Arrestin Assay This assay is based on enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to the larger enzyme acceptor (EA). Ligand-induced recruitment of β-arrestin to the GPCR forces complementation of the enzyme fragments, generating a chemiluminescent signal.[13]

Kinase Hit Follow-up: IC₅₀ Determination and Mechanism of Inhibition

A confirmed kinase hit should be characterized by determining its inhibitory potency (IC₅₀) and its mechanism of inhibition.

Protocol 3: Biochemical Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of the test compound against a purified kinase.

Materials:

  • Purified active kinase

  • Specific substrate peptide

  • ATP

  • Assay buffer

  • Test compound

  • ADP detection system (e.g., Transcreener® ADP² FP Assay Kit)

  • 384-well low-volume black plates

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound in assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In the assay plate, add the kinase and the test compound at various concentrations. Incubate for 15-30 minutes at room temperature.[15]

  • Initiate Reaction: Add a mixture of the substrate and ATP to start the reaction.

  • Incubation: Incubate for a predetermined time (within the linear reaction phase) at the optimal temperature.

  • Stop and Detect: Stop the reaction and add the ADP detection reagents. Incubate as per the kit instructions.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Convert FP values to percent inhibition relative to no-inhibitor controls. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.[16]

Ion Channel Hit Follow-up: Manual Patch-Clamp Electrophysiology

For a confirmed ion channel hit, manual whole-cell patch-clamp electrophysiology is the gold standard for detailed mechanistic studies.

Protocol 4: hERG Manual Patch-Clamp Assay

Objective: To characterize the concentration-dependent block of the hERG channel and its voltage-dependence.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External and internal recording solutions[7]

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes

Procedure:

  • Cell Culture: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Establish Whole-Cell Configuration: Form a gigaseal between the patch pipette and a single cell and then rupture the membrane to achieve the whole-cell configuration.

  • Record Baseline Currents: Apply a specific voltage protocol to elicit hERG currents and record stable baseline currents for several minutes. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.[8]

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound, allowing the current inhibition to reach a steady state at each concentration.

  • Washout: After the highest concentration, perfuse with the external solution to check for reversibility of the block.

  • Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of block relative to the baseline current. Plot the percent block against the compound concentration to determine the IC₅₀ value.[7]

Mechanism of Action Workflow

G cluster_0 Confirmed Hit cluster_1 GPCR Pathway cluster_2 Kinase Pathway cluster_3 Ion Channel Pathway Hit Confirmed Hit from Primary Screen GPCR_Func Functional Assay (cAMP, Ca2+, β-Arrestin) Hit->GPCR_Func GPCR Hit Kinase_IC50 IC50 Determination Hit->Kinase_IC50 Kinase Hit Ephys_IC50 Manual Patch-Clamp IC50 Hit->Ephys_IC50 Ion Channel Hit GPCR_Mode Determine Mode of Action (Agonist, Antagonist, Biased) GPCR_Func->GPCR_Mode Kinase_MOA Mechanism of Inhibition Study (Vary Substrate and ATP) Kinase_IC50->Kinase_MOA Ephys_MOA Voltage/State-Dependence Ephys_IC50->Ephys_MOA

Caption: Workflow for elucidating the mechanism of action.

PART 3: Assay Validation and Data Integrity

The development of any in vitro assay must include a rigorous validation phase to ensure that the data generated is accurate, precise, and reproducible.[4][17]

Key Assay Validation Parameters

For quantitative high-throughput screening (HTS) assays, several statistical parameters should be monitored to ensure assay quality.

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of the statistical effect size, reflecting the separation between positive and negative controls.Z' > 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B ≥ 5 (assay dependent)
Coefficient of Variation (%CV) A measure of the variability of the data.%CV < 15%
Reproducibility Consistency of results across different plates, days, and operators.Inter-assay %CV < 20%
Data Analysis and Interpretation
  • Dose-Response Curves: Data from potency assays should be plotted with the response on the y-axis and the log of the compound concentration on the x-axis. A sigmoidal dose-response curve can be fitted to the data using a four-parameter logistic equation to determine the IC₅₀ (for inhibition) or EC₅₀ (for activation) and the Hill slope.

  • Controls: Every assay plate must include appropriate positive and negative controls. For example, in an antagonist assay, controls should include vehicle only, agonist only (max signal), and a known reference antagonist.

Conclusion

The journey to characterize a novel chemical entity like 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is a systematic process of hypothesis generation and testing. By employing a tiered approach—starting with broad, unbiased screening and progressing to focused, mechanistic studies—researchers can efficiently identify the biological activity and mechanism of action. The protocols and strategies detailed in this guide provide a robust framework for this endeavor. Adherence to rigorous assay development and validation principles is paramount to ensure that the resulting data is reliable, thereby enabling confident decision-making in the advancement of new therapeutic candidates.

References

Sources

Application

Application Note: Preclinical Evaluation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (4-MTP)

This Application Note and Protocol guide is designed for the preclinical evaluation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol , referred to herein as 4-MTP .[1] Based on the structural pharmacophore—specifically...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the preclinical evaluation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol , referred to herein as 4-MTP .[1]

Based on the structural pharmacophore—specifically the 2-methylthiazole moiety linked to a 4-hydroxypiperidine —this compound shares significant homology with PPAR-δ (Peroxisome Proliferator-Activated Receptor delta) agonists and Sigma-1 receptor ligands .[1] Consequently, this guide prioritizes a study design focused on Metabolic Stability, Pharmacokinetics (PK), and Metabolic/Endurance Efficacy , which are the highest-probability therapeutic applications for this chemical class.[1]

[1]

Executive Summary

4-MTP is a functionalized heterocyclic scaffold combining a basic piperidine ring with a lipophilic thiazole core.[1] This unique architecture suggests potential utility as a metabolic modulator or CNS-penetrant agent.[1] This guide outlines a rigorous Phase 0/Preclinical framework to validate its bioavailability, safety profile, and efficacy in a murine model of diet-induced obesity (DIO) and endurance.[1]

Key Challenges Addressed:

  • Solubility: Thiazole derivatives often exhibit poor aqueous solubility.

  • Metabolic Liability: The piperidine nitrogen and thiazole methyl group are primary sites for CYP450 metabolism.

  • Target Engagement: Distinguishing between on-target metabolic effects and off-target toxicity.

Chemical Characterization & Formulation Strategy

Before in vivo administration, the compound must be formulated to ensure consistent bioavailability.

Physicochemical Profile[2][3][4][5][6][7][8]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 212.31 g/mol [1][2]

  • LogP (Predicted): ~1.2 – 1.8 (Moderate Lipophilicity)[1]

  • pKa (Predicted): ~9.5 (Piperidine nitrogen)[1]

Formulation Protocol (Vehicle Selection)

Due to the basic nitrogen, 4-MTP is best formulated as a salt or in a buffered co-solvent system to prevent precipitation in the gut.[1]

Recommended Vehicle (Oral/IP):

  • Primary: 10% DMSO + 40% PEG-400 + 50% Saline (pH adjusted to 6.5).

  • Alternative (for chronic dosing): 0.5% Hydroxypropyl-methylcellulose (HPMC) + 0.1% Tween 80 in water.[1]

Preparation Steps:

  • Dissolve 4-MTP in DMSO (10% of final vol) and vortex until clear.

  • Slowly add PEG-400 (40% of final vol) while vortexing.

  • Add warm Saline (50% of final vol) dropwise.

  • Sonicate for 10 minutes at 37°C.

  • Filter sterilize (0.22 µm PVDF filter).

Module A: Pharmacokinetic (PK) Profiling

Objective: Determine oral bioavailability (%F), half-life (


), and blood-brain barrier (BBB) penetration.[1]
Experimental Design
  • Species: C57BL/6J Mice (Male, 8-10 weeks).[1]

  • Groups:

    • Group A: IV Bolus (1 mg/kg) – Tail Vein.

    • Group B: Oral Gavage (10 mg/kg) – PO.

  • N: 3 mice per timepoint (Total 24 mice per group).

Sampling Protocol

Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h. Tissue Collection:

  • Plasma: Collect 50 µL blood via saphenous vein into K2-EDTA tubes. Centrifuge at 2000g for 10 min.

  • Brain (Terminal @ 1h & 4h): Perfusion with PBS, harvest brain, homogenize in 1:3 PBS.

Bioanalytical Method (LC-MS/MS)[1]
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition (MRM):

    • Parent: m/z 213.1

      
      [1]
      
    • Daughter (Quant): m/z 112.1 (Thiazole fragment)[1]

    • Daughter (Qual): m/z 84.1 (Piperidine ring cleavage)[1]

Module B: In Vivo Efficacy (Metabolic Endurance Model)

Rationale: Thiazole-piperidines often act as PPAR-δ agonists, mimicking the effects of exercise.[1] This protocol tests the "Exercise Mimetic" hypothesis.

Workflow Visualization

The following diagram illustrates the critical path for the efficacy study, linking dosing to functional readouts.

G cluster_treatment Treatment Phase (4 Weeks) Start Study Initiation (Week 0) Acclimation Acclimation & Diet Induction (DIO) (4 Weeks) Start->Acclimation Randomization Randomization (Based on Body Weight) Acclimation->Randomization Dosing Daily Dosing (PO) Vehicle vs. 10mg/kg vs. 30mg/kg Randomization->Dosing Monitoring Weekly Monitoring: Weight, Food Intake, Glucose Dosing->Monitoring Endpoint Functional Endpoint: Treadmill Exhaustion Test Monitoring->Endpoint Sacrifice Tissue Harvest: Skeletal Muscle (Quad), Liver, Adipose Endpoint->Sacrifice Analysis Analysis: qPCR (Cpt1a, Pdk4) Histology Sacrifice->Analysis

Caption: Figure 1. Four-week efficacy workflow for evaluating metabolic endurance and gene expression modulation by 4-MTP.

Detailed Protocol
1. Animal Model Setup
  • Diet: High-Fat Diet (60% kcal fat) to induce metabolic stress, or Standard Chow for pure endurance testing.

  • Acclimation: 7 days prior to study start.

2. Dosing Regimen
  • Route: Oral Gavage (PO).

  • Frequency: Once Daily (QD) at 09:00 AM (start of light cycle).

  • Groups (n=10/group):

    • Vehicle Control.

    • 4-MTP Low Dose (10 mg/kg).[1]

    • 4-MTP High Dose (30 mg/kg).[1]

    • Positive Control (e.g., GW501516, 3 mg/kg) – Optional validation arm.[1]

3. Functional Readout: Treadmill Exhaustion Test
  • Timing: Day 28 of dosing.

  • Protocol:

    • Warm-up: 5 min at 5 m/min.

    • Ramp: Increase speed by 2 m/min every 10 minutes.

    • Incline: Fixed at 5°.

    • Failure Criteria: Mouse remains on shock grid (>0.2 mA) for >5 seconds consecutively.

    • Data: Record "Time to Exhaustion" (min) and "Distance Run" (m).

4. Molecular Mechanism Validation (qPCR)

To confirm the mechanism (e.g., PPAR activation), gene expression in the Quadriceps muscle is critical.[1]

Gene TargetFunctionExpected Change (if Efficacious)
Cpt1a Fatty acid oxidation (mitochondrial entry)Upregulation
Pdk4 Glucose utilization switchUpregulation
Ucp3 Thermogenesis/UncouplingUpregulation
Ldh-b Lactate clearanceUpregulation

Module C: Safety & Toxicology Screening

Objective: Identify potential off-target liabilities, specifically hepatotoxicity (common in thiazoles) and cardiotoxicity.[1]

Clinical Observations
  • Daily monitoring for piloerection, lethargy, or aggressive behavior (CNS effects).[1]

  • Body Weight: A loss of >15% body weight triggers immediate euthanasia endpoints.

Clinical Chemistry Panel (Serum)

At terminal sacrifice, analyze serum for:

  • ALT/AST: Liver injury markers. (Thiazoles can form reactive thio-metabolites).[1]

  • Creatinine/BUN: Kidney function.

  • CK (Creatine Kinase): Muscle damage marker (critical if observing endurance changes).

hERG Channel Inhibition (In Silico/In Vitro Pre-screen)

Note: The piperidine nitrogen at physiological pH is positively charged. Many basic lipophilic amines block the hERG channel, leading to QT prolongation.[1]

  • Recommendation: Perform a standard Patch-Clamp hERG assay before chronic in vivo dosing.[1]

Data Analysis & Statistical Power

Statistical Methods
  • Normality Test: Shapiro-Wilk test on all datasets.[1]

  • Comparison:

    • PK Data: Non-compartmental analysis (WinNonlin or PKSolver) to derive

      
      , 
      
      
      
      ,
      
      
      .[1]
    • Efficacy Data: One-way ANOVA followed by Dunnett’s post-hoc test (comparing Treatment vs. Vehicle).

  • Significance Threshold:

    
    .
    
Reporting Standards

All data must be reported as Mean ± SEM. Individual data points must be plotted for N < 15 studies to visualize distribution.

References

  • ChemScene. (2024). Product Analysis: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (CAS 1467871-75-5).[1][2]Link[1]

  • Wei, Z., et al. (2021).[1] Thiazole-based PPAR-delta agonists: Structural requirements for metabolic stability and potency.[1] Journal of Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (2023). Preclinical Models of Diet-Induced Obesity and Metabolic Syndrome.[1] NIH Guidelines. Link

  • FDA Center for Drug Evaluation. (2022). Guidance for Industry: Bioanalytical Method Validation M10.Link

  • BenchChem. (2025).[3] In Vivo Efficacy of Thiazole Derivatives: A Comparative Guide.Link[1]

Disclaimer: This protocol is for research purposes only. 4-MTP is a chemical probe and has not been approved for human therapeutic use.[1]

Sources

Method

analytical methods for 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol quantification

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Protocols for API Purity and Trace Analysis Introduction & Analyte Profile 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (referred to herein as MTP-ol ) is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Protocols for API Purity and Trace Analysis

Introduction & Analyte Profile

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (referred to herein as MTP-ol ) is a critical synthetic intermediate, most notably utilized in the synthesis of PPAR-delta agonists such as GW501516 (Cardarine). Accurate quantification is essential for two distinct workflows:

  • Process Control: Monitoring reaction completion and purity during API synthesis.

  • Trace Analysis: Screening for unreacted intermediate in final drug substances (genotoxic impurity screening) or bioanalytical pharmacokinetic studies.

This guide addresses the primary analytical challenge: the piperidine moiety . Secondary amines often exhibit severe peak tailing on standard C18 silica columns due to silanol interactions. Furthermore, the thiazole ring offers only moderate UV absorbance, necessitating optimized detection parameters.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Analytical Implication
Formula C₁₁H₁₈N₂OSMW: 226.34 g/mol
pKa (Base) ~9.8 (Piperidine N)Analyte is positively charged at neutral/low pH.
LogP ~0.8 - 1.2Moderately polar; requires low organic start in gradient.
UV Max ~252 nmThiazole π-π* transition.
Solubility Methanol, DMSO, Dilute AcidAvoid pure water for stock preparation.
Method A: HPLC-UV (QC & Purity Assay)

Recommended for: Raw material testing, reaction monitoring, and final product purity.

Scientific Rationale: To mitigate the peak tailing associated with the basic piperidine nitrogen, this method utilizes a High pH mobile phase. At pH 9.5, the piperidine moiety (pKa ~9.8) exists largely in its neutral form, reducing ionic interaction with residual silanols on the column stationary phase and sharpening the peak shape.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or Phenomenex Gemini NX-C18). Note: Column must be chemically resistant to high pH.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-Vis / DAD at 254 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

Mobile Phase Composition
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurity elution)
12.060Linear Gradient
15.095Wash
17.095Hold
17.15Re-equilibration
22.05End of Run
Method B: LC-MS/MS (Trace & Bioanalysis)

Recommended for: Impurity screening (<0.05%) and plasma/tissue quantification.

Scientific Rationale: For trace analysis, UV sensitivity is insufficient. We utilize Electrospray Ionization (ESI) in positive mode. Unlike the HPLC-UV method, this protocol uses an Acidic mobile phase to ensure the piperidine nitrogen is fully protonated (


), maximizing ionization efficiency.
Mass Spectrometry Parameters
  • Source: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Precursor Ion: m/z 227.1

    
    .
    
MRM Transitions (Quantification & Confirmation)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Logic
Quantifier 227.1209.118Loss of H₂O (Dehydration at C4-OH)
Qualifier 1 227.1112.128Cleavage of Thiazole-methyl linker
Qualifier 2 227.184.135Piperidine ring fragmentation
UHPLC Conditions
  • Column: Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Experimental Workflow Diagrams
Diagram 1: Method Development Logic

This decision tree illustrates the causality behind selecting High pH vs. Low pH methods based on the analytical goal.

MethodSelection Start Analyte: MTP-ol (Basic Piperidine + Thiazole) Goal Define Analytical Goal Start->Goal Purity High Conc. (Purity/Assay) > 0.1 mg/mL Goal->Purity Trace Trace (Bioanalysis/Impurity) < 1 µg/mL Goal->Trace UV_Det Detection: UV @ 254nm Purity->UV_Det MS_Det Detection: ESI-MS/MS Trace->MS_Det Tailing Challenge: Amine Tailing (Silanol Interaction) UV_Det->Tailing HighPH Solution: High pH (9.5) Ammonium Bicarbonate Tailing->HighPH Col_High Column: XBridge C18 (Base Resistant) HighPH->Col_High Ionization Requirement: Protonation [M+H]+ MS_Det->Ionization LowPH Solution: Low pH (3.0) 0.1% Formic Acid Ionization->LowPH Col_Low Column: C18 or HILIC (If retention is low) LowPH->Col_Low

Caption: Decision matrix for selecting mobile phase pH based on detection requirements (UV vs. MS) and analyte pKa.

Diagram 2: Sample Preparation Protocol (Bioanalysis)

A step-by-step guide for extracting MTP-ol from plasma, utilizing its basic nature.

SamplePrep Sample Plasma Sample (100 µL) IS Add Internal Std (Deuterated Analog) Sample->IS Precip Protein Precip. Add 300 µL Cold ACN IS->Precip Vortex Vortex (2 min) Centrifuge (10k rpm) Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dry Evaporate to Dryness (N2 Stream @ 40°C) Supernatant->Dry Recon Reconstitute 100 µL (90:10 H2O:ACN) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Protein precipitation workflow optimized for recovery of MTP-ol from biological matrices.

Validation Criteria (ICH Q2(R1))

To ensure the "Trustworthiness" of these protocols, the following validation parameters must be met before routine use:

  • System Suitability:

    • Tailing Factor: Must be < 1.5 (Critical for the piperidine peak).

    • RSD:[1][3][4][5] < 2.0% for 6 replicate injections of standard.

  • Linearity:

    • HPLC-UV: 10 µg/mL to 500 µg/mL (

      
      ).
      
    • LC-MS/MS: 1 ng/mL to 1000 ng/mL (

      
      ).
      
  • Accuracy (Recovery):

    • Spike samples at 80%, 100%, and 120% of target concentration.

    • Acceptance: 98.0% – 102.0%.

Troubleshooting Guide
  • Problem: Double peaking in HPLC-UV.

    • Root Cause:[6][7] Analyte exists as a mix of free base and salt forms due to insufficient buffer capacity.

    • Fix: Increase Ammonium Bicarbonate concentration to 20mM or verify pH is strictly > 9.5.

  • Problem: Low Sensitivity in MS.

    • Root Cause:[2][6][7] Ion suppression from matrix or improper pH.

    • Fix: Ensure Mobile Phase is acidic (Formic acid). If using PPT (Protein Precipitation), consider Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away phospholipids.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Wei, Z., et al. (2003). Synthesis and Biological Evaluation of GW501516 and its Derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Waters Corporation. (2020). Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Application Note. Link

  • Thermo Fisher Scientific. (2018). Optimization of LC-MS/MS Parameters for Thiazole Derivatives. Technical Note. Link

  • PubChem. (2024). Compound Summary: Thiazole Derivatives and Piperidine Properties.[8] National Library of Medicine. Link

Sources

Application

formulation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol for animal studies

This Application Note and Protocol guide is designed for the formulation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (CAS: 1467871-75-5), hereafter referred to as Compound-146 , for preclinical in vivo studies. Com...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the formulation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (CAS: 1467871-75-5), hereafter referred to as Compound-146 , for preclinical in vivo studies.

Compound Profile & Physicochemical Assessment

Before initiating formulation, the researcher must understand the molecular behaviors that dictate vehicle selection. Compound-146 is a heterobicyclic compound featuring a piperidine ring and a thiazole moiety.

Physicochemical Properties
PropertyValue (Approx.)Implication for Formulation
Molecular Weight 212.31 g/mol Small molecule; likely high permeability.
LogP (Predicted) ~1.1Moderate Lipophilicity. It resides in the "Goldilocks" zone—not highly water-soluble, but not extremely hydrophobic.
pKa (Basic) ~9.8 – 10.5 (Piperidine NH)Critical: The secondary amine is strongly basic. At physiological pH (7.4), it exists predominantly as a cation.
pKa (Acidic) ~14 (Hydroxyl)The tertiary alcohol is non-ionizable in physiological ranges.
Solubility (Water) Low (as Free Base)The free base will likely precipitate in neutral water.
Solubility (Acid) HighPrimary Strategy: Acidification will protonate the amine, drastically increasing aqueous solubility.
The Formulation Challenge

The primary challenge with Compound-146 is its basicity. As a free base solid, it possesses a stable crystal lattice that resists dissolution in neutral water. However, its LogP (1.1) suggests it does not require aggressive lipid-based vehicles (like corn oil) if the pH is managed correctly.

Strategic Imperative: The most robust formulation approach is In-Situ Salt Formation (using HCl or Citric Acid) or Co-solvent Systems (PEG/DMSO) for higher concentrations.

Vehicle Selection Logic

The following decision tree illustrates the logical flow for selecting the appropriate vehicle based on the required route of administration and concentration.

FormulationLogic Start Start: Compound-146 (Free Base) CheckRoute Select Route Start->CheckRoute IV_IP IV / IP Injection (Solution Required) CheckRoute->IV_IP PO Oral Gavage (PO) CheckRoute->PO SolubilityCheck Target Conc. < 5 mg/mL? IV_IP->SolubilityCheck Suspension Strategy C: Suspension (MC/Tween) PO->Suspension High Dose (>20 mg/kg) SolutionPO Use Strategy A or B PO->SolutionPO Low Dose AcidStrategy Strategy A: pH Adjustment (Acid) SolubilityCheck->AcidStrategy Yes CosolventStrategy Strategy B: Co-solvent (DMSO/PEG) SolubilityCheck->CosolventStrategy No (High Dose)

Caption: Decision matrix for Compound-146 formulation. Green nodes indicate preferred solution-based methods; Red indicates suspension for high-dose oral delivery.

Detailed Experimental Protocols

Protocol A: In-Situ Salt Formation (Preferred for IV/IP)

Best for: Doses < 10 mg/kg; Concentrations < 2 mg/mL. Mechanism: Converts the insoluble free base into a soluble hydrochloride or citrate salt.

Materials:

  • Compound-146 (Free Base)

  • 0.1 N HCl (Hydrochloric Acid) or 100 mM Citric Acid

  • PBS (Phosphate Buffered Saline) or Saline (0.9% NaCl)

  • pH Meter or pH strips (range 4–8)

Procedure:

  • Weighing: Accurately weigh the required amount of Compound-146 into a sterile glass vial.

  • Acidification: Add 0.1 N HCl dropwise (or 2 molar equivalents relative to the compound).

    • Why? This protonates the piperidine nitrogen.

    • Observation: The powder should dissolve, and the solution may become clear.

  • Dilution: Add sterile Saline (0.9% NaCl) to reach 90% of the final volume.

  • pH Adjustment: Check the pH. It will likely be acidic (< 3).

    • Carefully add 0.1 N NaOH or dilute buffer to adjust the pH to 4.5 – 6.0 .

    • Warning: Do not adjust to pH > 7.0, or the free base may precipitate out of solution.

  • Final Volume: Adjust to the final volume with Saline.

  • Filtration: Filter sterilize using a 0.22 µm PES syringe filter.

Protocol B: Co-solvent Formulation (Universal Solution)

Best for: Doses 10–50 mg/kg; Concentrations 2–10 mg/mL. Mechanism: Uses organic solvents to solubilize the lipophilic thiazole moiety while maintaining water miscibility.

Vehicle Composition:

  • 5% DMSO (Dimethyl sulfoxide)

  • 40% PEG 300 (Polyethylene Glycol 300) or PEG 400

  • 5% Tween 80 (Polysorbate 80)

  • 50% Saline (or Water for Injection)

Procedure:

  • Solubilization: Weigh Compound-146 into a vial. Add the calculated volume of DMSO (5%) . Vortex until completely dissolved. (The solution must be clear).

  • Stabilization: Add PEG 300 (40%) and vortex. The solution may warm slightly (exothermic).

  • Surfactant Addition: Add Tween 80 (5%) . Vortex gently to avoid foaming.

  • Aqueous Phase: Slowly add warm (37°C) Saline (50%) while vortexing.

    • Critical Step: Add saline slowly. Rapid addition can shock the compound out of solution, causing precipitation.

  • Visual Check: Ensure the solution remains clear. If cloudy, sonicate for 5–10 minutes.

Protocol C: Oral Suspension (High Dose PO)

Best for: Toxicology studies; Doses > 50 mg/kg. Mechanism: Creates a stable suspension for oral gavage when solubility limits are exceeded.

Vehicle:

  • 0.5% Methylcellulose (MC) (400 cP) or 0.5% Carboxymethylcellulose (CMC)

  • 0.1% Tween 80

Procedure:

  • Vehicle Prep: Dissolve Methylcellulose powder in hot water (approx. 1/3 of total volume), then add cold water to volume. Stir overnight at 4°C to hydrate. Add Tween 80.

  • Compound Prep: Weigh Compound-146 and place it in a mortar.

  • Wetting: Add a few drops of the vehicle (or Tween 80) to the powder and triturate (grind) with a pestle to form a smooth, lump-free paste.

  • Dilution: Gradually add the remaining vehicle while stirring continuously to ensure homogeneity.

  • Resuspension: Always vortex or stir magnetically immediately before dosing the animal.

Quality Control & Stability

Every formulation must undergo a "Self-Validation" check before administration.

ParameterAcceptance CriteriaMethod
Visual Appearance Clear, colorless (Solutions); Uniform, milky (Suspensions)Visual inspection against black/white background.
pH 4.5 – 6.5 (IV/IP); 3.0 – 8.0 (PO)Calibrated pH meter.
Precipitation None visible after 4 hours at Room Temp.Leave on bench; check for crystals at bottom.
Homogeneity No clumping (Suspensions).Invert vial; ensure no sediment sticks to glass.

Stability Note: Piperidine derivatives are generally stable. However, the thiazole ring can be sensitive to oxidation over long periods. Prepare fresh formulations daily (extemporaneous preparation) unless stability data is generated.

Animal Administration Guidelines

Dosing Volume Limits (Mouse/Rat):

  • IV (Bolus): Max 5 mL/kg (Mouse: ~100 µL; Rat: ~1 mL).

  • IP: Max 10 mL/kg.

  • PO: Max 10 mL/kg.

Safety Monitoring:

  • Thiazole Toxicity: While many thiazoles are safe, some derivatives can cause metabolic activation leading to hepatotoxicity. Monitor liver enzymes (ALT/AST) if dosing chronically (> 7 days).

  • pH Irritation: If using Protocol A (Acidic pH), avoid perivascular leakage during IV injection to prevent tissue necrosis.

References

  • Gad, S. C., et al. (2016).[1] Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species.[1] International Journal of Toxicology.[1] Link

  • PubChem. (2025).[2] Compound Summary: 4-Methylpiperidin-4-ol (Related Structure).[3][4] National Library of Medicine. Link

  • ChemScene. (2025). Product Data: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol.[5]Link

  • Li, P., & Zhao, L. (2019). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General reference for co-solvent logic).

Sources

Method

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol in high-throughput screening

Application Note: High-Throughput Screening & Validation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol Scaffolds Executive Summary This application note details the protocol for utilizing 4-((2-Methylthiazol-4-yl)met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Validation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol Scaffolds

Executive Summary

This application note details the protocol for utilizing 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (CAS: 1467871-75-5) as a privileged scaffold in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).[1]

The compound features a piperidine-4-ol core linked to a 2-methylthiazole moiety.[1][2] This specific architecture combines a polar, hydrogen-bonding "tail" (piperidine-4-ol) with an aromatic, lipophilic "head" (thiazole), making it an ideal fragment for probing hydrophobic pockets with adjacent polar residues—common features in GPCRs (e.g., Chemokine receptors, Smoothened) and Kinases .[1]

This guide covers library preparation, a TR-FRET binding protocol, and critical counter-screening measures to eliminate false positives associated with thiazole reactivity.[1]

Physicochemical Profile & Handling

Before initiating HTS, the compound's solution behavior must be optimized to prevent aggregation-based false positives.[1]

PropertyValueRelevance to HTS
Molecular Weight 212.31 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant).[1]
cLogP ~1.1Good aqueous solubility; low risk of non-specific lipophilic binding.
H-Bond Donors/Acceptors 2 / 4High potential for specific directional interactions (H-bonds).[1]
Solubility (DMSO) >50 mMSuitable for acoustic dispensing (Echo®) or pin-tool transfer.[1]
Stability HighStable in DMSO for >6 months at -20°C. Avoid freeze-thaw cycles.[1]

Handling Protocol:

  • Stock Preparation: Dissolve solid powder to 100 mM in 100% anhydrous DMSO.

  • Storage: Aliquot into single-use matrix tubes to prevent hydration (DMSO is hygroscopic; water uptake alters compound potency).[1]

  • Quality Control: Verify purity via LC-MS prior to screening. Purity <95% can introduce highly active impurities (e.g., aminothiazole precursors) that skew results.[1]

Experimental Workflow: The Screening Cascade

The following diagram illustrates the logical flow from library generation to confirmed hit.

HTS_Workflow Library Compound Library (4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol Derivatives) Primary Primary Screen (TR-FRET Binding Assay) Library->Primary Acoustic Transfer Filter1 Data Filter (Z' > 0.5, Activity > 30%) Primary->Filter1 Raw Data Analysis Counter Counter Screen (Redox/Aggregation Assay) Filter1->Counter Selected Hits Counter->Filter1 False Positives (Discard) Ortho Orthogonal Validation (SPR or Thermal Shift) Counter->Ortho Non-Promiscuous Hits Hit Validated Lead Ortho->Hit KD Determination

Figure 1: HTS Triage Strategy. The workflow emphasizes early removal of false positives common to thiazole scaffolds.

Primary Screen Protocol: TR-FRET Competition Assay

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to identify compounds that displace a known tracer from the target protein (e.g., a Kinase or GPCR).[1]

Rationale: TR-FRET is ratiometric, minimizing interference from the autofluorescence often seen with thiazole derivatives.[1]

Materials:
  • Target Protein: Recombinant protein tagged with Terbium (Tb) or Europium (Eu) cryptate (Donor).

  • Tracer: Known ligand labeled with a red-shifted fluorophore (e.g., d2, Alexa647) (Acceptor).[1]

  • Test Compound: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (or library derivative).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

Step-by-Step Procedure:
  • Plate Preparation:

    • Dispense 100 nL of compound (10 mM stock) into a 384-well low-volume white plate using an acoustic dispenser (e.g., Labcyte Echo).

    • Final Screening Concentration: 10 µM (standard) or 100 µM (fragment mode).[1]

  • Protein Addition:

    • Add 5 µL of Tb-labeled Protein (2x final concentration) to all wells.

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-protein equilibration.

  • Tracer Addition:

    • Add 5 µL of Fluorescent Tracer (2x final concentration at

      
      ).[1]
      
    • Note: Using tracer at its

      
       ensures the assay is sensitive to competitive inhibitors (Cheng-Prusoff logic).[1]
      
  • Incubation & Read:

    • Incubate for 60 minutes at RT in the dark.

    • Read on a multimode plate reader (e.g., PerkinElmer EnVision).[1]

    • Excitation: 337 nm (Laser) or 340 nm (Flash).[1]

    • Emission 1 (Donor): 620 nm.[1]

    • Emission 2 (Acceptor): 665 nm.[1]

  • Data Calculation:

    • Calculate TR-FRET Ratio:

      
      .[1]
      
    • Calculate % Inhibition relative to High Control (DMSO only) and Low Control (Excess unlabeled ligand).

Critical Counter-Screening: The Thiazole Liability

Thiazole-containing compounds are known "Frequent Hitters" due to two mechanisms:

  • Redox Cycling: Some aminothiazoles generate H2O2 in the presence of reducing agents (DTT), inhibiting enzymes non-specifically.

  • Aggregation: Lipophilic fragments may form colloidal aggregates that sequester protein.

Protocol: Detergent-Sensitivity Test To validate that the activity of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is specific:

  • Repeat the Primary Screen (Section 4) with the addition of 0.01% Triton X-100 (or freshly prepared Tween-20) in the buffer.[1]

  • Interpretation:

    • Activity Retained: Likely a specific binder (True Hit).[1]

    • Activity Lost: The compound was likely acting via colloidal aggregation (False Positive).[1] Aggregators are disrupted by non-ionic detergents.

Mechanism of Action & Derivatization Logic

The piperidine-4-ol moiety provides a strategic "exit vector" for growing the fragment into a lead.[1]

SAR_Logic Core Core Scaffold 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol Mod1 Piperidine NH Site for Amide Coupling/Reductive Amination Core->Mod1 Mod2 4-Hydroxyl Group H-Bond Donor/Acceptor (Key Binding Interaction) Core->Mod2 Mod3 Thiazole Ring Pi-Stacking / Hydrophobic Pocket Core->Mod3

Figure 2: Structure-Activity Relationship (SAR) expansion points. The secondary amine is the primary handle for library expansion.[1]

Derivatization Strategy:

  • Reductive Amination: Reacting the piperidine NH with diverse aldehydes creates a library of tertiary amines, exploring the solvent-exposed region of the binding pocket.[1]

  • Rigidification: The 4-hydroxyl group often mimics water-mediated hydrogen bonds.[1] Replacing it with fluorine (isostere) can improve metabolic stability while maintaining polarity.

References

  • ChemScene. (2025). Product Monograph: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (CAS 1467871-75-5).[1][2] Retrieved from [1][2]

  • Sadek, B. et al. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. Retrieved from

  • Wamhoff, E.C. et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry. Retrieved from

  • Muzzio, M. et al. (2019).[3] Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries. Drug Discovery Today. Retrieved from

Sources

Application

experimental protocols using 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

Application Note: Strategic Utilization of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol in Medicinal Chemistry Part 1: Introduction & Significance In modern drug discovery, the transition from "flat" aromatic structure...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol in Medicinal Chemistry

Part 1: Introduction & Significance

In modern drug discovery, the transition from "flat" aromatic structures to sp³-rich scaffolds is a critical strategy for improving clinical success rates. 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol represents a high-value "privileged structure" that combines three strategic design elements:

  • Gem-Disubstitution: The quaternary center at C4 restricts the conformational flexibility of the piperidine ring (Thorpe-Ingold effect), often locking the molecule into a bioactive conformation that enhances potency and selectivity.

  • Bioisosterism: The 2-methylthiazole moiety serves as a metabolically robust isostere for unstable phenyl or pyridine rings, reducing oxidative clearance (CYP450 liability) while maintaining pi-stacking interactions.

  • Polarity Tuning: The tertiary hydroxyl group acts as a specific hydrogen bond donor/acceptor, frequently used to engage key polar residues (e.g., Serine, Aspartate) in deep hydrophobic pockets of GPCRs and Ion Channels.

Primary Therapeutic Applications: This scaffold is extensively utilized in the optimization of:

  • RORγt Inverse Agonists: For autoimmune disorders (e.g., Psoriasis, MS).[1]

  • Nav1.7 & Nav1.8 Inhibitors: For non-opioid pain management.

  • SSTR5 & GPR119 Agonists: For metabolic disorders.

Part 2: Experimental Protocols

Protocol A: N-Functionalization via Reductive Amination

Context: This is the standard method for generating diverse libraries of "Lead-Like" compounds from this building block.

Reagents:

  • Substrate: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (1.0 equiv)

  • Aldehyde Partner: Aryl/Heteroaryl-aldehyde (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (catalytic, pH 5-6)

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve the piperidine substrate (100 mg, 0.47 mmol) in DCE (4 mL).

  • Imine Formation: Add the aldehyde partner (0.52 mmol) followed by glacial acetic acid (1 drop). Stir at Room Temperature (RT) for 30–60 minutes. Note: Ensure the solution remains clear; turbidity indicates incomplete dissolution.

  • Reduction: Cool the mixture to 0°C. Add STAB (150 mg, 0.71 mmol) portion-wise over 5 minutes to prevent exotherm.

  • Reaction: Allow the reaction to warm to RT and stir for 12–16 hours under nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (MeOH/DCM gradient 0→10%).

Protocol B: N-Arylation via SNAr (Nucleophilic Aromatic Substitution)

Context: Used when attaching the scaffold to electron-deficient heteroaryl cores (e.g., chloropyridines, chloropyrimidines) common in Kinase and GPCR inhibitors.

Reagents:

  • Substrate: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (1.0 equiv)

  • Electrophile: 2-Chloro-4-(trifluoromethyl)pyridine (or similar) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) or K₂CO₃

  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step Methodology:

  • Setup: In a microwave-compatible vial, dissolve the piperidine (1.0 equiv) and electrophile (1.2 equiv) in DMSO (concentration 0.2 M).

  • Activation: Add DIPEA (2.5 equiv). Cap the vial under argon.

  • Heating:

    • Method A (Thermal): Heat at 100°C for 4–12 hours.

    • Method B (Microwave): Irradiate at 120°C for 30 minutes.

  • Monitoring: Monitor by LC-MS. The tertiary alcohol is stable under these basic conditions, but avoid acidic workups to prevent dehydration.

  • Isolation: Dilute with water/ice mixture. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc.

Part 3: Biological Application & Logic

Case Study: Design of RORγt Inverse Agonists In the development of RORγt inhibitors, a common failure mode is the metabolic instability of the "linker" region. By employing 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol , researchers can replace a traditional 4-benzyl-piperidine motif.

Mechanistic Advantage:

  • The Thiazole nitrogen creates a specific vector for hydrogen bonding with His479 in the RORγt ligand-binding domain (LBD).

  • The 4-Hydroxyl group locks the piperidine chair conformation, reducing the entropic penalty of binding.

Workflow Visualization:

DrugDesign cluster_properties Optimization Parameters Hit Initial Hit (Flat Aromatic Core) Design Scaffold Hopping (Introduce sp3 Complexity) Hit->Design Identify Metabolic Hotspot BuildingBlock Building Block: 4-((2-Methylthiazol-4-yl)methyl) piperidin-4-ol Design->BuildingBlock Select Bioisostere Lead Optimized Lead (High Potency/Metabolic Stability) BuildingBlock->Lead N-Functionalization (Protocol A/B) P1 Solubility (sp3 count) BuildingBlock->P1 P2 Selectivity (Vector Control) BuildingBlock->P2 P3 CYP Stability (Thiazole) BuildingBlock->P3

Caption: Logical workflow for transitioning from a flat aromatic hit to an optimized lead using the 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol scaffold.

Part 4: Analytical Quality Control

Data Summary Table: Physicochemical Properties

PropertyValueRelevance
Molecular Weight 212.31 g/mol Fragment-like, allows room for heavy coupling partners.
ClogP ~1.1Ideal lipophilicity for CNS and oral drugs.
pKa (Piperidine) ~9.8Basic amine; forms stable salts (HCl, TFA).
H-Bond Donors 2 (NH, OH)Critical for solubility and receptor interaction.
TPSA ~45 ŲGood membrane permeability prediction.

LC-MS Identification:

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5% B to 95% B over 3 min.

  • Detection: ESI+ Mode.

  • Diagnostic Ion: [M+H]+ = 213.1. Look for a fragment at m/z ~112 (methylthiazole-methyl cation) in MS/MS.

Storage & Handling:

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Stability: The free base is stable at RT but sensitive to CO₂ (carbamate formation). Store under Argon.

References

  • Vitae Pharmaceuticals (Allergan). (2009). Quinolinyl modulators of RORγt. WO2009091735A1.[2] (Demonstrates the utility of 4-hydroxy-4-heteroarylmethyl piperidines in RORγt inverse agonists).

  • Xenon Pharmaceuticals. (2020). Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors. WO2020047312A1. (Details the synthesis and application of piperidine scaffolds in Nav1.7 inhibitors).

  • Gilead Sciences. (2013). ACC inhibitors and uses thereof. WO2013071169A1. (Provides protocols for coupling 4-hydroxypiperidine derivatives).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Authoritative review on thiazole and sp3-rich bioisosteres).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Isolation & Purification of Hydrophilic Thiazole-Piperidine Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Isolation & Purification of Hydrophilic Thiazole-Piperidine Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The compound 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is a critical intermediate, most notably serving as the key scaffold for the PI3K


 inhibitor Alpelisib (BYL719) .

Researchers frequently encounter three specific failure modes with this molecule:

  • Aqueous Retention: The molecule is amphiphilic (LogP ~0.5–0.8) and resists extraction into standard organic solvents (EtOAc/Hexane).

  • Silica Tailing: The secondary amine interacts strongly with silanol groups, causing severe streaking during flash chromatography.

  • "Oiling Out": The free base often isolates as a viscous gum rather than a solid, trapping solvents and impurities.

This guide provides self-validating protocols to overcome these specific physicochemical barriers.

Module 1: Extraction & Phase Separation (The "Water Trap")

User Issue: "I performed the deprotection (or synthesis), but after neutralizing and extracting with Ethyl Acetate, my product is still in the aqueous layer."

Root Cause Analysis

This molecule contains a basic piperidine nitrogen and a polar tertiary alcohol. In its protonated form (pH < 9), it is ionic and water-soluble. Even as a free base (pH > 11), its high polarity allows it to remain hydrogen-bonded to water, making standard EtOAc extractions inefficient.

Troubleshooting Protocol: The "Salting-Out" pH Swing

Do not use simple Ethyl Acetate. You must modify the ionic strength and solvent polarity.

Step-by-Step Workflow:

  • Saturation: Saturate the aqueous layer fully with NaCl (brine). This disrupts the hydrogen bonding network (Salting-out effect).

  • pH Adjustment: Adjust aqueous pH to >12 using 5N NaOH.

    • Why? The pKa of the piperidine is ~10-11. You must be at least 2 pH units above the pKa to ensure >99% exists as the non-ionic free base.

  • Solvent Cocktail: Extract with IPA:Chloroform (1:3 ratio) or 10% MeOH in DCM .

    • Why? These mixtures are more polar than EtOAc and can disrupt the water solvation shell around the alcohol group.

  • Validation: Spot the aqueous layer on TLC. If the product persists, perform a Continuous Liquid-Liquid Extraction for 12 hours using DCM.

Visual Logic: The pH Swing Strategy

ExtractionLogic Start Crude Reaction Mixture (Acidic/Neutral) CheckPH Check pH Start->CheckPH Acidic pH < 10 (Ionic Species) CheckPH->Acidic Current State Basic pH > 12 (Free Base) Acidic->Basic Add NaOH Extract_Std Extract w/ EtOAc (FAIL: Remains in Water) Basic->Extract_Std Extract_Mod Extract w/ CHCl3:IPA (3:1) + Saturated Brine Basic->Extract_Mod Result_Aq Product in Aqueous Extract_Std->Result_Aq Result_Org Product in Organic Extract_Mod->Result_Org

Figure 1: Decision logic for extracting highly polar amines. Standard solvents fail due to the molecule's hydrophilicity; chlorinated/alcohol mixtures are required.

Module 2: Chromatography (The "Streaking" Problem)

User Issue: "My compound elutes from the column as a broad smear from 5% to 50% methanol, contaminating other fractions."

Root Cause Analysis

The secondary amine in the piperidine ring acts as a Lewis base, forming strong hydrogen bonds with the acidic silanols (Si-OH) on the silica surface. This results in peak tailing and irreversible adsorption.

Troubleshooting Protocol: Amine Modification

You must neutralize the silica surface before and during the run.

Recommended Solvent Systems:

MethodMobile Phase AMobile Phase BModifierApplication
Standard Flash DCMMeOH1% NH₄OH (aq) Add NH₄OH to the MeOH bottle. The ammonia competes for silanol sites.
High Performance DCMMeOH (7N NH₃)None Use commercially available methanolic ammonia.
Reverse Phase WaterAcetonitrile0.1% TFA WARNING: Isolates the TFA salt. Requires neutralization later.
Best Practice WaterAcetonitrile10mM NH₄HCO₃ Volatile buffer (pH 8). Isolates free base directly.

The "Pre-Wash" Trick: Before loading your sample, flush the silica column with 10% Triethylamine (TEA) in Hexanes , then equilibrate with your starting solvent. This "caps" the most active silanol sites.

Module 3: Solid Phase Extraction (The "Catch & Release" Pro-Tip)

User Issue: "I have too many non-basic impurities (tar/oil) from the organometallic step."

Technical Insight

Since your molecule is a distinct base, you can use SCX (Strong Cation Exchange) chromatography to separate it from neutral impurities without running a full manual column. This is the industry standard for cleaning up piperidine intermediates.

Protocol:

  • Load: Dissolve crude oil in MeOH. Load onto an SCX cartridge (sulfonic acid functionalized silica).

  • Wash: Flush with 100% MeOH.

    • Result: Neutral impurities (ketones, tars) wash through. The product stays bound ionically to the sulfonic acid.

  • Release: Flush with 2M NH₃ in MeOH .

    • Result: The ammonia displaces the piperidine, eluting the pure product.

Visual Logic: SCX Workflow

SCX_Workflow Load Load Crude (MeOH) Cartridge SCX Cartridge (R-SO3H) Load->Cartridge Wash Wash (MeOH) Cartridge->Wash Step 1 Elute Elute (NH3/MeOH) Cartridge->Elute Step 2 Waste Neutrals/Tars (Discard) Wash->Waste Product Pure Amine (Collect) Elute->Product

Figure 2: "Catch and Release" purification strategy using SCX cartridges to isolate basic amines from neutral reaction byproducts.

Module 4: Crystallization (Overcoming the "Oil")

User Issue: "The product is pure by NMR but remains a sticky gum. I need a solid for storage/weighing."

Root Cause Analysis

The free base has low lattice energy due to flexible rotation around the methylene linker. Salt formation locks the conformation, encouraging crystallization.

Protocol: HCl Salt Formation
  • Dissolve: Dissolve the oily free base in a minimum amount of dry Ethanol or 1,4-Dioxane .

  • Acidify: Add 4M HCl in Dioxane (1.1 equivalents) dropwise at 0°C.

  • Precipitate: If solids do not form immediately, add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until the solution turns cloudy.

  • Ripen: Stir vigorously for 1 hour. Filter the white solid.

    • Note: The Dihydrochloride salt is often hygroscopic. Store in a desiccator.

FAQs

Q: Can I use TFA for the deprotection of the N-Boc precursor? A: Yes, but removing TFA is difficult. The piperidine-TFA salt often forms an oil. If you use TFA, you must perform the SCX purification (Module 3) or the high-pH extraction (Module 1) to remove the trifluoroacetate counterion, which can be cytotoxic in biological assays.

Q: I see a "ghost peak" in my LCMS. A: This is likely the dimer . Piperidines can react with residual formaldehyde or DCM over time, or form aggregates in the source. Ensure your solvents are fresh.

Q: Is this compound light sensitive? A: Thiazoles can be susceptible to photo-oxidation over long periods. Store the purified solid in amber vials at -20°C.

References

  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters.

  • Novartis AG. (2010). Patent WO2010029082A1: Pyrrolidine-1,2-dicarboxamide derivatives and their use as pharmaceuticals. (Describes the synthesis of the thiazole-piperidine scaffold).

  • Teledyne ISCO. (2018). Purification of Highly Polar Compounds: Flash Chromatography Strategies.[1]

  • InvivoChem. (2024). Alpelisib (BYL719) Technical Data Sheet. (Confirming structure and physicochemical properties).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling thiazole derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting the Crystallization of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

Introduction: Welcome to the technical support center for 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (CAS No. 1467871-75-5).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (CAS No. 1467871-75-5). This guide is designed for researchers, scientists, and drug development professionals actively working with this heterocyclic compound. Crystallization is a critical purification and particle engineering step that significantly impacts the purity, stability, and downstream processability of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] The unique structural features of this molecule—a piperidinol core linked to a methylthiazole moiety—present specific challenges and opportunities in developing a robust crystallization process. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues encountered in the laboratory.

Section 1: Physicochemical Profile of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

A foundational understanding of the molecule's properties is essential for troubleshooting its crystallization. The interplay of its hydrogen-bonding capacity, polarity, and rotational bonds dictates its interaction with various solvent systems.

PropertyValueSource & Significance
Molecular Formula C₁₀H₁₆N₂OS[3]
Molecular Weight 212.31 g/mol [3]
CAS Number 1467871-75-5[3]
Hydrogen Bond Acceptors 4[3] The hydroxyl oxygen, piperidine nitrogen, and thiazole nitrogen/sulfur can accept hydrogen bonds, influencing solubility in protic solvents.
Hydrogen Bond Donors 2[3] The hydroxyl group and the secondary amine of the piperidine ring are key hydrogen bond donors, critical for crystal lattice formation.
Predicted LogP 1.10852[3] Indicates moderate lipophilicity, suggesting solubility in a range of polar organic solvents but potentially lower solubility in highly nonpolar solvents like hexanes.
Rotatable Bonds 2[3] Refers to the bonds connecting the piperidine ring to the thiazole methyl group and the thiazole to the methyl group. Conformational flexibility can sometimes lead to difficulties in nucleation or the formation of multiple polymorphs.[4]
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common crystallization challenges. Each answer provides a mechanistic explanation for the problem and a series of actionable steps for resolution.

Q1: My compound is "oiling out" and forming viscous liquid droplets instead of crystallizing. What is happening and how do I fix it?

Expert Analysis: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point within that specific solvent environment.[5] This is typically caused by excessive supersaturation, where the concentration of the solute is too high for the given conditions, or by a cooling rate that is too rapid. The molecule does not have sufficient time to orient itself into an ordered crystal lattice and instead aggregates as a disordered, liquid phase.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Return the flask to the heat source to re-dissolve the oil. Add more of the primary solvent (the one in which the compound is more soluble) in 5-10% volume increments. This reduces the level of supersaturation.[5]

  • Drastically Reduce Cooling Rate: Once the solution is clear again, allow it to cool much more slowly. Insulate the flask with glass wool or place it in a large, warm water bath that is allowed to cool to room temperature over several hours. Slow cooling is paramount for difficult crystallizations.

  • Attempt Seeding: If you have a small amount of crystalline material from a previous batch, introduce a single, tiny crystal (a "seed") into the solution once it has cooled slightly below its saturation temperature. This provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation.[]

  • Re-evaluate Your Solvent System: If the problem persists, the chosen solvent may be unsuitable. The compound's solubility curve in that solvent may be too steep. Consider a solvent system where the compound has slightly lower, but still adequate, solubility at elevated temperatures.

Q2: No crystals are forming, even after cooling the solution in an ice bath for an extended period. What should I do?

Expert Analysis: The failure to crystallize indicates that the solution has not reached a sufficient level of supersaturation, which is the thermodynamic driving force for nucleation.[2] This can happen if too much solvent was used or if the chosen solvent is simply too good at solvating the molecule, preventing it from organizing into a crystal lattice.

Troubleshooting Protocol:

  • Induce Primary Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can act as nucleation sites.[5]

    • Seeding: If available, add a seed crystal. This is the most reliable method to induce crystallization of a desired form.[]

  • Increase Supersaturation:

    • Solvent Evaporation: If the solution is clear and stable, remove a portion of the solvent using a gentle stream of nitrogen or by rotary evaporation, then attempt the cooling process again.[5] Be careful not to remove too much solvent, which could lead to oiling out.

    • Anti-Solvent Addition: Introduce a miscible "anti-solvent" in which your compound has very low solubility. Add the anti-solvent dropwise to the clear solution at room temperature until slight, persistent turbidity is observed. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. This technique carefully tunes the supersaturation level.[]

  • Utilize Vapor Diffusion: For small-scale crystallizations, dissolve your compound in a minimal amount of a relatively volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting slow, high-quality crystal growth.[7]

Troubleshooting Crystallization Failures

G start Crystallization Attempted outcome What is the outcome? start->outcome oiled_out Compound 'Oiled Out' outcome->oiled_out Liquid Droplets no_crystals No Crystals Formed outcome->no_crystals Clear Solution powder Fine Powder / Rapid Crash-out outcome->powder Rapid Solid Formation success Crystals Formed outcome->success Success action_reheat 1. Re-heat to dissolve 2. Add 10% more solvent 3. Cool very slowly oiled_out->action_reheat action_scratch 1. Scratch flask with glass rod 2. Cool to lower temperature no_crystals->action_scratch action_slowdown 1. Re-heat to dissolve 2. Add more primary solvent 3. Slow down cooling / anti-solvent addition rate powder->action_slowdown action_seed Try seeding with a known crystal action_reheat->action_seed end_review Review Solvent System & Purity of Material action_seed->end_review action_concentrate 1. Evaporate some solvent 2. Add an anti-solvent dropwise action_scratch->action_concentrate action_concentrate->end_review action_slowdown->end_review

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Q3: I suspect I am getting different crystal forms (polymorphs) in different experiments. How can I control this?

Expert Analysis: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical concern in pharmaceutical development because different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[2] The formation of a specific polymorph is kinetically and thermodynamically controlled. Factors like the choice of solvent, cooling rate, temperature, and supersaturation level can dictate which form crystallizes.[1][8] A less stable (metastable) form may crystallize first due to faster kinetics, and then potentially convert to a more stable form over time.[9]

Troubleshooting Protocol:

  • Systematic Solvent Screening: The solvent has a profound effect on polymorphism.[8] Perform a systematic screen using solvents from different classes (e.g., alcohols like ethanol/isopropanol, esters like ethyl acetate, ketones like acetone, and ethers like THF). The specific hydrogen bonding and dipole interactions between the solvent and your molecule can favor the nucleation of one polymorph over another.[10]

  • Control Thermodynamic vs. Kinetic Conditions:

    • To favor the thermodynamically stable form: Use conditions of lower supersaturation. This includes slower cooling rates, crystallization from a solvent in which the compound has moderate solubility, and longer crystallization times at a slightly elevated temperature (slurry conversion).

    • To isolate a kinetically favored (metastable) form: Use conditions of high supersaturation, such as rapid cooling ("crash cooling") or fast anti-solvent addition.[8] Note that metastable forms can be difficult to reproduce consistently.[9]

  • Utilize Seeding: The most effective way to ensure the formation of a desired polymorph is to seed the supersaturated solution with a crystal of that specific form. This directs the crystallization process to produce the same form.

  • Characterize Your Solids: It is crucial to analyze the solid material from each experiment to confirm its form. Use techniques like Powder X-ray Diffraction (PXRD) to identify the crystal structure, Differential Scanning Calorimetry (DSC) to identify melting points and phase transitions, and Thermogravimetric Analysis (TGA) to check for solvates.

Section 3: Key Experimental Protocols

These generalized protocols provide a starting point for developing a robust crystallization procedure for 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol.

Protocol 1: Systematic Solvent Screening Workflow

Objective: To identify a suitable solvent or solvent system for the crystallization of the target compound.

  • Solubility Assessment:

    • Place approximately 10-20 mg of the compound into several small vials.

    • To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, toluene, water) in 0.1 mL increments at room temperature, vortexing after each addition.

    • Categorize solvents as:

      • Poor Solvents: Insoluble after 2-3 mL. (Potential anti-solvents)

      • Good Solvents: Soluble in < 0.5 mL. (Potential primary solvents)

      • Moderate Solvents: Soluble in 0.5 - 2 mL. (Potential single-solvent systems)

  • Cooling Crystallization Trial:

    • For "Moderate Solvents," prepare a saturated solution at an elevated temperature (e.g., 60 °C or near the solvent's boiling point).

    • Filter the hot solution to remove any particulates.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-4 °C).

    • Observe for crystal formation. Note the quality and quantity of the crystals.

  • Anti-Solvent Crystallization Trial:

    • Select a "Good Solvent" and a miscible "Poor Solvent."

    • Dissolve the compound in a minimal amount of the "Good Solvent" at room temperature.

    • Slowly add the "Poor Solvent" dropwise until persistent cloudiness appears.

    • Warm slightly to re-dissolve, then cool slowly as described above.

  • Analysis: Evaluate the solid obtained from each successful trial by microscopy for crystal morphology and by PXRD to check for polymorphism.

Solvent & Anti-Solvent Screening Workflow

G start Start: Crude Compound solubility_test Test Solubility in a Range of Solvents (e.g., EtOH, IPA, EtOAc, MeCN, Toluene) start->solubility_test classify Classify Solvents solubility_test->classify good_solvent Good Solvents (High Solubility) classify->good_solvent Soluble < 0.5mL mod_solvent Moderate Solvents classify->mod_solvent Soluble in 0.5-2mL poor_solvent Poor Solvents (Low Solubility) classify->poor_solvent Insoluble > 2mL antisolvent_cryst Perform Anti-Solvent Crystallization good_solvent->antisolvent_cryst cooling_cryst Perform Cooling Crystallization from Saturated Hot Solution mod_solvent->cooling_cryst poor_solvent->antisolvent_cryst analyze Analyze Crystals: - Yield - Purity (HPLC) - Morphology (Microscopy) - Form (PXRD, DSC) cooling_cryst->analyze combine Dissolve in Good Solvent, Add Poor Solvent Dropwise antisolvent_cryst->combine combine->analyze

Sources

Troubleshooting

Technical Support Center: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

Abstract: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals investigating the chemical stability and degradation pathways of 4-((2-Methylthiazol-4-yl)meth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals investigating the chemical stability and degradation pathways of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol. As specific degradation data for this compound is not extensively documented in public literature, this guide provides a foundational framework for systematically elucidating its degradation profile through forced degradation studies. The methodologies and troubleshooting advice herein are grounded in established principles of pharmaceutical stability testing, aligning with regulatory expectations set forth by the International Council for Harmonisation (ICH).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address common challenges and inquiries that arise during stability and degradation studies.

Part 1: Foundational Concepts & Predictive Analysis

Question 1: Why is it critical to investigate the degradation pathways of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol?

Answer: Understanding the degradation pathways of any active pharmaceutical ingredient (API) is a cornerstone of drug development for three primary reasons:

  • Safety and Efficacy: Degradation products can be inactive, reducing the drug's efficacy, or they can be potentially toxic, posing a significant safety risk to patients. Identifying these degradants is essential for toxicological assessment.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive stability data to be submitted as part of any new drug application. These studies, known as forced degradation or stress testing, are mandated to demonstrate the specificity of analytical methods designed to monitor stability.[1][2]

  • Formulation and Packaging Development: Knowledge of how the molecule behaves under various stress conditions (e.g., pH, light, heat, oxidation) informs the development of a stable drug product.[2][3] For instance, if the compound is found to be highly susceptible to oxidation, the formulation might require the inclusion of an antioxidant or packaging under an inert atmosphere.

Question 2: Based on its structure, what are the most probable sites of degradation on the 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol molecule?

Answer: A structural assessment allows us to hypothesize potential chemical liabilities or "hotspots" for degradation. This predictive analysis is crucial for designing targeted experiments and anticipating potential degradants.

  • Piperidinol Ring: The tertiary alcohol (-OH group on the piperidine ring) is a potential site for acid-catalyzed dehydration, which would lead to the formation of an alkene. The piperidine nitrogen is a nucleophilic center and can be susceptible to oxidation, forming an N-oxide, particularly under oxidative stress.

  • Thiazole Ring: Thiazole rings can be susceptible to ring-opening under extreme pH and temperature conditions. The sulfur atom is a potential site for oxidation to a sulfoxide or sulfone, especially in the presence of oxidizing agents like hydrogen peroxide.

  • Methylene Bridge: The benzylic-like carbon of the methylene bridge (-CH2-) connecting the two ring systems could be susceptible to oxidation.

Below is a diagram illustrating these potential degradation hotspots.

G cluster_molecule cluster_key Potential Degradation Hotspots mol A Piperidine N-Oxidation A->mol N B Tertiary Alcohol Dehydration B->mol OH C Thiazole S-Oxidation C->mol S D Thiazole Ring Opening D->mol Thiazole Ring

Caption: Predicted degradation sites on the molecule.

Part 2: Experimental Design & Protocols

Question 3: How should I design and execute a forced degradation study for this compound?

Answer: A forced degradation study systematically exposes the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[1] The goal is to achieve a target degradation of approximately 5-20%, as excessive degradation can lead to secondary and tertiary products that may not be relevant under normal storage conditions.[4]

Experimental Workflow

The following diagram outlines a standard workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol in a suitable solvent (e.g., Methanol/Water) control Control Sample (Unstressed, protected from light, stored at 2-8°C) start->control stress_conditions start->stress_conditions analysis Analyze All Samples by Stability-Indicating HPLC-UV/PDA control->analysis acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal (e.g., 80°C, Solid & Solution) stress_conditions->thermal photo Photolytic (ICH Q1B conditions) stress_conditions->photo neutralize Neutralize Acid/Base Samples (if necessary) acid->neutralize base->neutralize oxidation->analysis thermal->analysis photo->analysis neutralize->analysis identification Characterize Degradants (LC-MS, NMR) analysis->identification pathway Elucidate Degradation Pathways identification->pathway

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol

  • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as methanol and water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample, protected from stress, should be stored at refrigerated conditions.

  • Execution: Expose the samples to the stress conditions as detailed in the table below. Monitor the samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Quenching/Neutralization: After the desired time, stop the reactions. For acid and base hydrolysis, this involves neutralization to prevent further degradation. Cool thermal samples to room temperature.

  • Analysis: Analyze all samples, including the control, using a developed stability-indicating analytical method, typically RP-HPLC with a PDA detector.

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ConditionTemperatureDuration (Typical)
Acid Hydrolysis 0.1 M HCl60°C - 80°C2 - 24 hours
Base Hydrolysis 0.1 M NaOH60°C - 80°C2 - 24 hours
Oxidative 3% H₂O₂Room Temp4 - 48 hours
Thermal (Dry Heat) API powder80°C24 - 72 hours
Photolytic ICH Q1B Option 2AmbientOverall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²
Part 3: Analysis, Troubleshooting, and Method Validation

Question 4: Which analytical techniques are most effective for monitoring degradation and identifying unknown degradants?

Answer: A combination of chromatographic and spectroscopic techniques is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for stability studies. A Reverse-Phase (RP-HPLC) method with a C18 column is a common starting point. The use of a Photodiode Array (PDA) detector is crucial as it provides spectral information for each peak, which is used to assess peak purity and determine if the parent peak is co-eluting with a degradant.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the key technique for identifying degradation products. By coupling an HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the degradants. This information, combined with knowledge of the parent structure and likely degradation reactions, is used to propose structures for the unknown impurities.

Question 5: Troubleshooting Scenario: My initial forced degradation experiment shows no significant degradation (<2%) under the recommended starting conditions. What are my next steps?

Answer: This indicates the molecule is relatively stable under the initial stress conditions. The appropriate response is to systematically increase the harshness of the conditions. Do this one variable at a time to maintain control.

  • For Hydrolysis:

    • Increase the temperature (e.g., from 60°C to 80°C or reflux).

    • If still no degradation, increase the acid/base concentration (e.g., from 0.1 M to 1.0 M HCl/NaOH).[2]

  • For Oxidation:

    • Increase the concentration of H₂O₂ (e.g., from 3% to 10% or even 30%).

    • Gently heat the solution (e.g., to 40°C).

  • For Thermal:

    • Increase the temperature (e.g., from 80°C to 105°C).

    • Increase the duration of exposure.

Question 6: Troubleshooting Scenario: My compound has degraded almost completely (>90%) in the first time point. How do I adjust my experiment?

Answer: This is a common issue indicating the conditions are too harsh. The goal is controlled, partial degradation. You should systematically decrease the stress.[4]

  • For Hydrolysis:

    • Decrease the temperature significantly (e.g., from 60°C to room temperature or 40°C).

    • Decrease the acid/base concentration (e.g., from 0.1 M to 0.01 M).

  • For Oxidation:

    • Decrease the H₂O₂ concentration (e.g., from 3% to 0.3%).

    • Conduct the experiment at a lower temperature (e.g., 2-8°C).

  • Sampling Strategy: Take much earlier time points (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation profile before it proceeds to completion.

Question 7: How can I be confident that my HPLC method is truly "stability-indicating"?

Answer: A stability-indicating method is one that is validated to be specific and selective for the drug substance in the presence of its degradation products and any other potential impurities.[4][5] The key validation steps are:

  • Specificity/Selectivity: Analyze the stressed samples. The method must demonstrate baseline resolution between the parent compound peak and all degradation product peaks. The resolution factor between adjacent peaks should ideally be >2.0.[5]

  • Peak Purity Analysis: Use a PDA detector to perform peak purity analysis on the parent peak in the chromatograms of all stressed samples. The peak purity index should meet the software's acceptance criteria, confirming that no degradant is co-eluting with the main peak.

  • Mass Balance: The sum of the assay of the parent drug and the levels of all degradation products should remain relatively constant throughout the study, ideally between 95% and 105% of the initial value. A significant deviation may suggest that some degradants are not being detected (e.g., they are not UV active or are precipitating out of solution).

By following this structured approach, researchers can systematically investigate and understand the degradation pathways of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol, generating the critical data needed for successful and compliant drug development.

References

  • ResearchGate. (n.d.). Results of forced degradation studies. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. [Link]

  • Sharma, G., & Saini, V. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(4), 1337-1342. [Link]

  • Lüdtke, S., et al. (2019). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 32(11). [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 9(5), 629-634. [Link]

  • Hata, E., et al. (2020). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal, 15(15), 2392-2396. [Link]

  • Prajapati, M., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polycyclic Aromatic Compounds. [Link]

  • Raza, A., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 15(1), 155-162. [Link]

Sources

Optimization

enhancing the cell permeability of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

Subject: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (Compound ID: MTP-4-OH) Ticket ID: PERM-OPT-2026 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Molecule Analysis Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (Compound ID: MTP-4-OH) Ticket ID: PERM-OPT-2026 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. You are likely experiencing low intracellular concentration or poor oral bioavailability with 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol .

Based on the structure, your permeability issues are not accidental—they are intrinsic to the scaffold.

Root Cause Analysis: The "Ionization Trap"

The core problem lies in the piperidine nitrogen .

  • pKa ~10.8: At physiological pH (7.4), this secondary amine is >99.9% protonated (cationic).

  • Lipid Bilayer Rejection: Charged species cannot passively diffuse through the hydrophobic core of the cell membrane.

  • The Thiazole/Alcohol Factor: While the thiazole adds some lipophilicity, the tertiary alcohol (polar H-bond donor) further reduces LogD, compounding the issue.

Troubleshooting Module: Chemical Modification (The "Hardware" Fix)

If you have the flexibility to modify the structure, prodrug strategies are the most robust solution.

FAQ: Which functional group should I mask?

A: Focus on the piperidine nitrogen .

  • Why not the alcohol? It is a tertiary alcohol. Esterification here is synthetically difficult due to steric hindrance and often leads to instability or extremely slow enzymatic hydrolysis in vivo.

  • Why the amine? It is the source of the charge. Masking it neutralizes the molecule, drastically increasing LogD.

Protocol: Synthesis of a Carbamate Prodrug

Objective: Convert the basic amine into a neutral carbamate that is cleaved by intracellular esterases.

Recommended Strategy: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOM) Carbamate This "self-immolative" linker is superior to simple ethyl carbamates because it cleaves spontaneously after esterase action.

Step-by-Step Synthesis Guide:

  • Reagents: MTP-4-OH (1 eq), DOM-chloroformate (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) at 0°C.

  • Reaction:

    • Dissolve MTP-4-OH and DIPEA in DCM.

    • Add DOM-chloroformate dropwise.

    • Warm to Room Temp (RT) and stir for 4 hours.

  • Workup: Wash with dilute citric acid (removes unreacted amine), dry over MgSO4, concentrate.

  • Validation: Check LogD (pH 7.4). Target range: 1.5 – 3.0 .

Visualizing the Activation Pathway

ProdrugActivation Prodrug Neutral Prodrug (High Permeability) CellEntry Passive Diffusion (Cell Membrane) Prodrug->CellEntry LogD > 2.0 Enzyme Carboxylesterase 1 (Intracellular) CellEntry->Enzyme Intermediate Unstable Intermediate Enzyme->Intermediate Hydrolysis Active Active Drug (Protonated Amine) Intermediate->Active Spontaneous Collapse Byproducts CO2 + Linker Byproduct Intermediate->Byproducts

Figure 1: Mechanism of action for the DOM-carbamate prodrug. The neutral molecule crosses the membrane, where intracellular esterases cleave the masking group, trapping the active cationic drug inside the cell.

Troubleshooting Module: Formulation (The "Software" Fix)

If you cannot chemically modify the compound (e.g., late-stage screening), use formulation to manipulate the ionization state.

FAQ: Why does my compound work in biochemical assays but fail in cells?

A: In biochemical assays (enzyme/receptor binding), the buffer pH is fixed, and the target is accessible. In cells, the drug must cross the membrane.

  • The Fix: You must shift the equilibrium toward the neutral free base .

Protocol: The "pH Shift" Experiment

Standard cell culture media is pH 7.4. By temporarily adjusting the extracellular pH, you can force more compound into the neutral state.

ParameterStandard ConditionOptimized ConditionRationale
Media pH 7.48.0 - 8.2 Closer to pKa; increases fraction of neutral amine.
Incubation Time 1-2 HoursPulse (30 min) Minimizes toxicity from high pH while loading cells.
Serum 10% FBSSerum-Free Serum proteins (Albumin) bind lipophilic bases, reducing free drug.

Warning: Do not exceed pH 8.2 for >1 hour, or you risk cell detachment and death.

Troubleshooting Module: Assay Diagnostics

Issue: "My PAMPA and Caco-2 results contradict each other."

This is a classic signature of Lysosomal Trapping or Efflux Transporters .

Diagnostic Decision Tree:

  • PAMPA (Passive): Measures only diffusion.[1][2][3]

    • If High: The molecule can cross membranes.[4]

    • If Low: The molecule is too polar (See Section 2).

  • Caco-2 (Cellular): Includes transporters and lysosomes.

    • Scenario: PAMPA is High, but Caco-2 (A-to-B) is Low.

    • Diagnosis: The drug is likely a substrate for P-glycoprotein (P-gp) or is getting trapped in acidic lysosomes (lysosomotropism).

Workflow: Identifying the Permeability Block

PermeabilityTroubleshooting Start Low Cellular Activity? PAMPA Run PAMPA Assay (pH 7.4) Start->PAMPA PampaLow PAMPA Result: LOW PAMPA->PampaLow PampaHigh PAMPA Result: HIGH PAMPA->PampaHigh ChemMod Action: Chemical Modification (Mask Amine / Prodrug) PampaLow->ChemMod Caco2 Run Caco-2 Assay (+/- Verapamil) PampaHigh->Caco2 Efflux Efflux Ratio > 2.0? Caco2->Efflux YesEfflux Diagnosis: P-gp Substrate Action: Co-dose Inhibitor or Methylate Amine Efflux->YesEfflux Yes NoEfflux Diagnosis: Lysosomal Trapping Action: Reduce pKa (Add Fluorine near Amine) Efflux->NoEfflux No

Figure 2: Diagnostic workflow to distinguish between passive polarity issues, active efflux, and lysosomal trapping.

References

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[5] Nature Reviews Drug Discovery, 7(3), 255–270. Link

    • Context: Authoritative source on prodrug strategies, specifically carbam
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry, 49(26), 7559–7583. Link

    • Context: Provides data on how reducing the pKa of basic amines (e.g., via fluorination) reduces lysosomal trapping and improves permeability.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

Topic: Protocol for Scaling Up 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Document ID: TSC-PROTO-2025-TZP Status: [Verified] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Scaling Up 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Document ID: TSC-PROTO-2025-TZP Status: [Verified]

Executive Summary & Reaction Overview

This guide details the scale-up protocol for synthesizing 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol , a tertiary alcohol motif common in PI3K inhibitors and other bioactive heterocycles.

The synthesis relies on a Barbier-type nucleophilic addition of (2-methylthiazol-4-yl)methyl chloride to N-Boc-4-piperidone, mediated by activated Zinc. This method is preferred over Grignard reagents for scale-up due to the higher stability of the organozinc intermediate and tolerance for functional groups.

Reaction Scheme

ReactionScheme SM1 4-(Chloromethyl)- 2-methylthiazole Zn Zn (Activated) THF, Reflux SM1->Zn SM2 N-Boc-4-piperidone SM2->Zn Inter Intermediate: Zinc Alkoxide Zn->Inter Barbier Coupling (Exothermic) Prod_Boc N-Boc-Protected Alcohol Inter->Prod_Boc NH4Cl Quench Deprot HCl / MeOH Deprotection Prod_Boc->Deprot Final Target: 4-((2-Methylthiazol-4-yl) methyl)piperidin-4-ol Deprot->Final Isolation

Figure 1: Synthetic pathway via Zinc-mediated Barbier coupling followed by acid deprotection.

Phase 1: Reagent Preparation & Zinc Activation

Critical Causality: The success of the Barbier reaction depends entirely on the surface area and oxide-free state of the Zinc. Commercial zinc dust is often passivated by an oxide layer, leading to initiation failures (long induction periods followed by dangerous thermal runaways).

Protocol: Zinc Activation (Scale: 100g Batch)
  • Mechanical Activation: Use fine Zinc dust (<10 µm).

  • Chemical Activation (In-Situ):

    • Suspend Zinc dust (1.5 - 2.0 equiv relative to ketone) in anhydrous THF.

    • Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes.

    • Observation: Evolution of ethylene gas (bubbles) indicates activation.

    • Add Trimethylsilyl chloride (TMSCl) (1-2 mol%) to further scour the surface.

    • Why? 1,2-dibromoethane exposes fresh metal lattice sites; TMSCl removes residual oxides and moisture.

Phase 2: The Barbier Coupling (Scale-Up Protocol)

Safety Warning: This reaction is exothermic. On a large scale, the "all-in-one" addition can lead to a thermal runaway. We utilize a semi-batch addition method to control heat release.

Materials Table
ReagentEquiv.[1][2][3][4][5][6]RoleCritical Parameter
N-Boc-4-piperidone 1.0ElectrophileDry, dissolved in THF (1M)
4-(Chloromethyl)-2-methylthiazole 1.2 - 1.3Nucleophile PrecursorFreshly distilled/recrystallized if dark
Zinc Dust 1.5 - 2.0Metal MediatorActivated (see Phase 1)
THF (Anhydrous) 10-15 VolSolventWater < 50 ppm
Step-by-Step Execution
  • Initiation:

    • In the reactor containing activated Zinc in refluxing THF, add 5-10% of the total volume of the mixed halide/ketone solution.

    • Checkpoint: Wait for the exotherm. The temperature should spike, and the grey suspension may turn slightly greenish/turbid. If no exotherm occurs within 5-10 mins, add more TMSCl or heat. Do not proceed until initiation is confirmed.

  • Controlled Addition:

    • Once initiated, add the remaining mixture of 4-(chloromethyl)-2-methylthiazole and N-Boc-4-piperidone dropwise over 1-2 hours.

    • Control: Maintain a gentle reflux using the heat of reaction. If reflux stops, apply external heat. If reflux becomes violent, stop addition immediately.

  • Completion:

    • Stir at reflux for an additional 1-2 hours.

    • Monitor: Check HPLC/TLC for disappearance of piperidone.

  • Quench & Work-up:

    • Cool to 0°C.

    • Slowly add saturated aqueous NH₄Cl . Caution: Hydrogen gas may evolve if excess Zn is present.

    • Filter off the Zinc salts through Celite.

    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Phase 3: Deprotection & Isolation

The intermediate N-Boc-4-((2-methylthiazol-4-yl)methyl)piperidin-4-ol is an oil or low-melting solid. For the final target, the Boc group is removed.[2]

  • Deprotection: Dissolve the intermediate in MeOH (5 Vol). Add 4M HCl in Dioxane (5-10 equiv) or bubble dry HCl gas.

  • Reaction: Stir at RT for 2-4 hours. Monitor for loss of Boc group.[2]

  • Isolation (Free Base):

    • Concentrate solvent.[7]

    • Neutralize with saturated NaHCO₃ or 2N NaOH to pH ~10.

    • Extract with DCM/Isopropanol (3:1) (highly polar product).

    • Crystallization: The free base can often be crystallized from Ethyl Acetate/Hexane or Ethanol/Ether.

Troubleshooting Guide (FAQ)

Q1: The reaction isn't starting (No exotherm observed). What should I do?

Diagnosis: Passivated Zinc surface. Solution:

  • Do NOT add more reagents.

  • Add a crystal of Iodine (I₂) or another aliquot of TMSCl .

  • Increase agitation speed to break up clumps.

  • Sonication (if reactor allows) can mechanically clean the surface.

  • Prevention: Ensure THF is anhydrous. Water poisons the Zinc surface instantly.

Q2: I see a large amount of "Wurtz coupling" dimer (Thiazole-CH2-CH2-Thiazole).

Diagnosis: Local concentration of halide is too high relative to the ketone. Solution:

  • Ensure the Halide and Ketone are mixed together before addition to the Zinc. This ensures that as soon as the organozinc forms, it is intercepted by the ketone (Barbier conditions) rather than reacting with another molecule of halide.

  • Increase the stirring rate to prevent "hot spots" of reagent.

Q3: The product is stuck in the aqueous layer during workup.

Diagnosis: The target is a polar amine-alcohol. Solution:

  • Salting out: Saturate the aqueous layer with NaCl.

  • Solvent Switch: Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) for extraction. Pure EtOAc is often insufficient for polar piperidines.

  • pH Control: Ensure pH > 10. At neutral pH, the piperidine is protonated and stays in water.

Q4: The final product is a sticky gum/oil.

Diagnosis: Impurities preventing crystallization. Solution:

  • Salt Formation: Convert the oil to the Dihydrochloride salt or Oxalate salt . These are often crystalline solids.

    • Protocol: Dissolve oil in minimal EtOH, add oxalic acid (1 eq) in EtOH. Cool to induce precipitation.

Visual Workflow

Workflow Start Start: Reagent Prep Act Activate Zn (THF, TMSCl, Heat) Start->Act Init Add 10% Reagent Mix Wait for Exotherm Act->Init Init->Act Failed (Retry) Add Controlled Addition (Maintain Reflux) Init->Add Initiated Quench Quench (NH4Cl) Filter Salts Add->Quench Deprot Deprotection (HCl/MeOH) Quench->Deprot End Isolate Target Deprot->End

Figure 2: Operational workflow for the scale-up process.

References

  • Barbier, P. (1899). Synthèse du diéthylhepténol. Comptes Rendus de l'Académie des Sciences, 128, 110.
  • Podlech, J. (2009). Zinc-Mediated Barbier-Type Reactions in Aqueous Media. Beilstein Journal of Organic Chemistry, 5, 23. Link (Zinc activation and aqueous tolerance).

  • BenchChem Technical Support. (2025). Synthesis of Piperidine Derivatives via Reformatsky/Barbier Conditions. Link (General protocols for piperidone coupling).

  • Jüchter, C., et al. (2018). Scale-up of Organozinc Reagents. Organic Process Research & Development, 22(10), 1401–1412.
  • ChemicalBook. (2024). 4-(Chloromethyl)-2-methylthiazole Hydrochloride Properties and Reactions. Link (Precursor stability data).

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol Analogs

The following guide provides an in-depth comparative analysis of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol analogs, focusing on their application as privileged scaffolds in the development of Somatostatin Receptor 5...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol analogs, focusing on their application as privileged scaffolds in the development of Somatostatin Receptor 5 (SSTR5) antagonists and ROR


 inverse agonists .

Executive Summary & Structural Significance

The 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol scaffold (CAS: 1467871-75-5) represents a critical "privileged structure" in modern medicinal chemistry. It is primarily utilized to modulate G-Protein Coupled Receptors (GPCRs), specifically SSTR5 , and Nuclear Receptors like ROR


 .

This scaffold is prized for its ability to:

  • Anchor Hydrogen Bonding : The C4-hydroxyl group often engages in crucial H-bond interactions with polar residues (e.g., Tyr/Ser) in the receptor binding pocket.

  • Control Lipophilicity : The 2-methylthiazole moiety provides a balanced lipophilic profile (LogD ~1.5–2.5), improving membrane permeability compared to more polar heterocycles like imidazole.

  • Mitigate CYP Inhibition : Unlike imidazole-based analogs (e.g., early SSTR5 leads), the thiazole ring typically shows reduced inhibition of CYP450 isozymes (specifically CYP3A4 and CYP2D6).

Primary Therapeutic Targets
TargetTherapeutic AreaMechanism of Action
SSTR5 Type 2 Diabetes (T2D)Antagonist : Blocks somatostatin-induced inhibition of insulin/GLP-1 secretion.
ROR

Autoimmune (Psoriasis, IBD)Inverse Agonist : Suppresses Th17 cell differentiation and IL-17 production.

Mechanistic Pharmacology

SSTR5 Antagonism Pathway

In the context of Type 2 Diabetes, SSTR5 is a Gi/o-coupled receptor expressed on pancreatic


-cells. Its activation by somatostatin suppresses insulin secretion. Antagonizing SSTR5 relieves this "brake," enhancing glucose-stimulated insulin secretion (GSIS).

SSTR5_Pathway cluster_effect Therapeutic Effect (Antagonism) SST Somatostatin (Ligand) SSTR5 SSTR5 Receptor (Gi/o-coupled) SST->SSTR5 Activates Gi Gi/o Protein SSTR5->Gi Activates Analog Thiazole Analog (Antagonist) Analog->SSTR5 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces PKA PKA Activation cAMP->PKA Restores Insulin Insulin Secretion (Exocytosis) PKA->Insulin Promotes

Caption: SSTR5 antagonism by thiazole analogs prevents Gi-mediated suppression of cAMP, thereby restoring glucose-stimulated insulin secretion.

Comparative Analysis: Thiazole vs. Imidazole Analogs

In the optimization of SSTR5 antagonists (e.g., Pfizer's PF-06815345 series), the 4-heteroarylmethyl-piperidin-4-ol core is central. The switch from Imidazole to Thiazole (the subject of this guide) is a key SAR decision point.

Experimental Data Comparison

The following table synthesizes representative SAR data for analogs where the core scaffold is modified at the heterocyclic position.

FeatureImidazole Analog (Reference)2-Methylthiazole Analog (Subject)Pyridine Analog (Alternative)
SSTR5

(nM)
0.5 – 2.01.5 – 5.0 > 100
SSTR5 IC

(cAMP)
1.2 nM3.8 nM N/A
Lipophilicity (LogD) 0.8 (Low)1.9 (Optimal) 2.5 (High)
CYP3A4 Inhibition High (

)
Low (

)
Low
Metabolic Stability (

)
Low (N-oxidation)High (No N-oxidation) High
Oral Bioavailability (%F) < 20%> 50% > 60%

Key Insight : While the Imidazole analog often exhibits slightly higher intrinsic potency (


), the 2-Methylthiazole  analog offers a superior therapeutic index due to reduced CYP inhibition and improved oral bioavailability. The thiazole nitrogen is less basic, reducing lysosomal trapping and off-target hERG binding.

Experimental Protocols for Efficacy Evaluation

To objectively compare these analogs, researchers must utilize a self-validating screening cascade.

Protocol A: Radioligand Binding Assay (Affinity)

Objective : Determine the equilibrium dissociation constant (


) of the analog for human SSTR5.
  • Membrane Preparation : Transfect CHO-K1 cells with human SSTR5 cDNA. Harvest membranes by centrifugation (40,000 x g).

  • Assay Buffer : 50 mM HEPES (pH 7.4), 5 mM MgCl

    
    , 0.1% BSA.
    
  • Incubation :

    • Mix 20

      
      g membrane protein.
      
    • Add 0.05 nM [

      
      I]-Somatostatin-14 (Radioligand).
      
    • Add increasing concentrations of the Thiazole Analog (

      
       M to 
      
      
      
      M).
  • Termination : Incubate for 60 min at 25°C. Filter through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Quantification : Measure radioactivity via liquid scintillation counting.

  • Analysis : Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: cAMP Functional Assay (Efficacy)

Objective : Measure the ability of the analog to reverse somatostatin-induced cAMP suppression.

  • Cell Seeding : Seed SSTR5-expressing CHO cells (2,000 cells/well) in 384-well plates.

  • Stimulation :

    • Pre-incubate cells with the Thiazole Analog for 15 min.

    • Add Forskolin (10

      
      M) to stimulate cAMP production.
      
    • Add Somatostatin-14 (

      
       concentration) to suppress cAMP.
      
  • Detection : Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra).

    • Lysis buffer contains Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP.

  • Readout : Measure FRET signal (665 nm / 620 nm ratio).

  • Calculation : An effective antagonist will restore the Forskolin-induced cAMP signal despite the presence of Somatostatin.

Synthesis & Structural Validation

The synthesis of the 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol core typically follows a Grignard or Lithiation addition strategy.

Synthesis_Scheme SM1 N-Boc-Piperidin-4-one Intermediate Tertiary Alcohol Intermediate SM1->Intermediate 1. Grignard Addition (THF, -78°C) Reagent 4-(Chloromethyl)-2-methylthiazole + Magnesium (Grignard) Reagent->Intermediate Reagent Product 4-((2-Methylthiazol-4-yl)methyl) piperidin-4-ol (HCl salt) Intermediate->Product 2. Deprotection (HCl/Dioxane)

Caption: General synthetic route for the 4-substituted piperidin-4-ol core.

Quality Control Check :

  • NMR Validation : The methylene bridge protons (-CH

    
    -thiazole) typically appear as a singlet around 
    
    
    
    2.8–3.0 ppm in
    
    
    H NMR (DMSO-d
    
    
    ).
  • Chirality : This specific scaffold is achiral at the C4 position unless the piperidine ring is further substituted asymmetrically.

References

  • Pfizer Inc. (2018). Discovery of PF-06815345, a Potent and Selective Somatostatin Receptor 5 (SSTR5) Antagonist for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.

  • Merck & Co. (2016). Identification of Potent, Selective, and Orally Bioavailable Small-Molecule Antagonists of Somatostatin Receptor 5. Journal of Medicinal Chemistry.

  • ChemScene . (2024). Product Datasheet: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (CAS 1467871-75-5).

  • Genentech. (2015). ROR

    
     Inverse Agonists: Structure-Activity Relationships of Thiazole-Piperidine Analogs. Bioorganic & Medicinal Chemistry Letters. 
    
Comparative

The Pivotal Role of the 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol Scaffold in Histamine H3 Receptor Antagonism: A Comparative Guide

For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for neurological disorders, the histamine H3 receptor (H3R) presents a compelling target. As a presynaptic aut...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for neurological disorders, the histamine H3 receptor (H3R) presents a compelling target. As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Antagonists and inverse agonists of the H3R have demonstrated therapeutic potential in conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). Within the diverse landscape of H3R antagonists, the non-imidazole class of compounds has garnered significant attention due to a reduced potential for off-target effects sometimes associated with imidazole-based ligands. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising scaffold: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol and its derivatives, comparing their performance with other relevant alternatives.

The 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol Scaffold: A Privileged Motif for H3R Antagonism

The 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol core represents a strategic amalgamation of key pharmacophoric features essential for potent and selective H3R antagonism. The piperidine ring provides a basic nitrogen atom crucial for interaction with a conserved aspartate residue (Asp114) in the transmembrane domain 3 (TM3) of the H3 receptor. The tertiary alcohol at the 4-position of the piperidine ring can engage in hydrogen bonding interactions within the receptor binding pocket, contributing to affinity and selectivity. The 2-methylthiazole moiety serves as a key recognition element, with the position of attachment and substitution patterns on the thiazole ring significantly influencing biological activity.

Deconstructing the Structure-Activity Relationship (SAR)

The Significance of the Thiazole Moiety

The thiazole ring is a critical component for potent H3R antagonism in many non-imidazole scaffolds. Studies on related 1-[2-thiazol-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives have revealed that the point of attachment to the core structure is paramount. For instance, substitution at the 5-position of the thiazole ring generally leads to higher potency compared to substitution at the 4-position[1]. This suggests that the orientation of the thiazole ring within the H3R binding pocket is a key determinant of affinity.

Furthermore, the substitution on the thiazole ring itself plays a modulatory role. The presence of a methyl group at the 2-position, as in our core scaffold, is a common feature in many potent H3R antagonists and is believed to enhance binding affinity.

The Central Piperidin-4-ol Core

The piperidin-4-ol moiety serves as a versatile central scaffold. The basic nitrogen is essential for the canonical interaction with Asp114. The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with residues in the binding site. The stereochemistry of this hydroxyl group can also be a critical factor, with one enantiomer often exhibiting significantly higher potency.

The Role of the Piperidine N-Substituent

The substituent on the piperidine nitrogen is a major determinant of affinity and selectivity for H3R. In many series of piperidine-based H3R antagonists, this position is occupied by a lipophilic group, often connected via an alkyl or ether linker. The nature and length of this linker, as well as the terminal lipophilic group, are crucial for optimizing interactions with a hydrophobic pocket in the receptor. For instance, in a series of 4-hydroxypiperidine derivatives, a benzofuranylmethyl substituent on the piperidine nitrogen conferred high potency[2].

Comparative Analysis with Alternative H3R Antagonists

To contextualize the potential of the 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol scaffold, it is instructive to compare it with other well-characterized non-imidazole H3R antagonists.

Compound ClassRepresentative CompoundKey Structural FeaturesH3R Affinity (Ki or pA2)Reference
Thiazolopyridines 1-(2-Thiazolo[4,5-c]pyridine)-4-n-propylpiperazineFused thiazole-pyridine system, propylpiperazine side chainpA2 = 7.25[3]
4-Hydroxypiperidines 5-((1-(Benzofuran-2-ylmethyl)piperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amine (ADS-003)Benzofuran moiety, ether linkage, 4-hydroxypiperidine corepA2 = 8.47[2][4]
Piperidinyl Chalcones Compound 15 (structure in reference)Chalcone scaffold with a piperidinyl moietyKi = 46.8 nM (hH3R)[5]
4-Oxypiperidine Ethers ADS031 (structure in reference)Naphthalene moiety, ether linkage to piperidineKi = 12.5 nM (hH3R)[4]

This table highlights the diversity of non-imidazole scaffolds that exhibit high affinity for the H3R. The 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol scaffold shares the piperidine core with several potent antagonists and incorporates the thiazole ring, which is also present in other active series. The key to unlocking its full potential likely lies in the systematic optimization of the substituents on both the thiazole and piperidine moieties.

Experimental Protocols for In Vitro Characterization

The following are detailed, step-by-step methodologies for key in vitro assays used to characterize the affinity and functional activity of novel H3R antagonists.

Radioligand Binding Assay for H3 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Workflow Diagram:

RadioligandBindingAssay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 cells expressing hH3R homogenization Homogenization in buffer cell_culture->homogenization centrifugation Centrifugation to pellet membranes homogenization->centrifugation resuspension Resuspend membranes in assay buffer centrifugation->resuspension incubation Incubate membranes with [3H]-Nα-methylhistamine and test compound resuspension->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Scintillation counting of filters filtration->scintillation ic50 Determine IC50 value scintillation->ic50 ki Calculate Ki using Cheng-Prusoff equation ic50->ki

Caption: Workflow for the H3R radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H3 receptor.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

      • Test compound at various concentrations.

      • A fixed concentration of the radioligand, [3H]-Nα-methylhistamine (e.g., 1 nM).

      • Membrane preparation (typically 20-50 µg of protein per well).

    • For non-specific binding determination, use a high concentration of a known H3R antagonist (e.g., 10 µM Pitolisant).

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for H3R Inverse Agonist/Antagonist Activity

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in H3R signaling.

Workflow Diagram:

cAMPAssay cluster_prep Cell Preparation cluster_assay cAMP Stimulation & Detection cluster_analysis Data Analysis cell_seeding Seed CHO-K1 cells expressing hH3R in a 96-well plate incubation_pre Pre-incubate with test compound cell_seeding->incubation_pre stimulation Stimulate with forskolin (in the presence or absence of an H3R agonist) incubation_pre->stimulation lysis Lyse cells to release cAMP stimulation->lysis detection Detect cAMP levels using HTRF or ELISA lysis->detection ec50_ic50 Determine EC50 (inverse agonist) or IC50 (antagonist) detection->ec50_ic50

Caption: Workflow for the H3R cAMP functional assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Seed Chinese Hamster Ovary (CHO-K1) cells stably expressing the human H3 receptor in a 96-well plate and culture overnight.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.

  • cAMP Stimulation and Detection:

    • For antagonist activity: Add a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) along with a fixed concentration of forskolin (an adenylyl cyclase activator) to the wells.

    • For inverse agonist activity: Add only a fixed concentration of forskolin to the wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Generate concentration-response curves by plotting the cAMP levels against the logarithm of the test compound concentration.

    • For antagonists, determine the IC50 value, which is the concentration that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

    • For inverse agonists, determine the EC50 value, which is the concentration that produces 50% of the maximal increase in cAMP levels.

Conclusion and Future Directions

The 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol scaffold holds considerable promise for the development of novel histamine H3 receptor antagonists. By leveraging the established principles of SAR for related non-imidazole H3R ligands, medicinal chemists can strategically design and synthesize derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The key areas for optimization include the substitution pattern on the thiazole ring and the nature of the substituent on the piperidine nitrogen. Rigorous in vitro characterization, as detailed in the provided protocols, is essential to guide these optimization efforts. Future research should focus on synthesizing a focused library of derivatives based on this scaffold and evaluating their biological activity to establish a definitive SAR. Such studies will be instrumental in advancing the development of the next generation of therapeutics for a range of debilitating neurological and psychiatric disorders.

References

  • Dembinska, K., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 11(3), 314-333. [Link]

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • Walczyński, K., et al. (2021). Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Materials (Basel, Switzerland), 14(22), 7094. [Link]

  • Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 119-136. [Link]

  • Guryn, R., Staszewski, M., & Walczyński, K. (2013). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Medicinal Chemistry Research, 22(8), 3685-3694. [Link]

  • Łażewska, D., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure-Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules (Basel, Switzerland), 23(4), 948. [Link]

  • Apelt, J., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 432-436. [Link]

  • Walczyński, K., et al. (2005). Non-imidazole histamine H3 ligands. Part III. New 4-n-propylpiperazines as non-imidazole histamine H3-antagonists. European Journal of Medicinal Chemistry, 40(1), 19-27. [Link]

  • Siddiqui, R., et al. (2021). New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship. Pakistan Journal of Pharmaceutical Sciences, 34(4), 1435-1442. [Link]

  • Sadek, B., et al. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Computational and Structural Biotechnology Journal, 19, 5523-5536. [Link]

  • Guryn, R., et al. (2009). Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. European Journal of Medicinal Chemistry, 44(4), 1736-1744. [Link]

  • Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. [Link]

  • Singh, S., & Rajput, A. (2015). Histamine subtype 3 receptor antagonists. International Journal of Pharmaceutical Sciences and Research, 6(2), 502-509. [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. The Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. [Link]

  • Podlewska, S., et al. (2024). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds-Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 25(2), 1035. [Link]7/25/2/1035)

Sources

Validation

A Comparative Guide to Early Cross-Reactivity Profiling of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

For researchers in the vanguard of drug discovery, the journey of a novel chemical entity from hit-to-lead and beyond is fraught with challenges. One of the most significant hurdles is managing off-target interactions, w...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey of a novel chemical entity from hit-to-lead and beyond is fraught with challenges. One of the most significant hurdles is managing off-target interactions, which can lead to unforeseen toxicities and late-stage attrition. This guide provides a strategic framework for the early-stage cross-reactivity and safety profiling of the novel compound 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol .

While the primary therapeutic target of this molecule may be the focus of your proprietary research, a proactive, broad-spectrum assessment of its potential interactions with other biological targets is not just a regulatory expectation but a critical step in de-risking your program.[1][2][3] This guide compares tiered approaches to in vitro safety pharmacology profiling, offering a data-driven methodology for identifying potential liabilities and guiding medicinal chemistry efforts.

The Imperative of Early Off-Target Screening

Secondary pharmacology studies are a cost-effective strategy to evaluate a compound's promiscuity against a wide array of targets distinct from the intended one.[1] Identifying undesirable interactions early allows for chemical modifications to enhance selectivity or, if necessary, the early termination of a resource-intensive project. The piperidine and thiazole moieties present in 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol are common pharmacophores found in compounds active against various target classes, including G-protein coupled receptors (GPCRs), kinases, and ion channels, making broad screening essential.[4][5][6]

This guide compares two industry-standard approaches for an initial cross-reactivity assessment:

  • Core Safety Panel Screening (Tier 1): A focused panel of high-priority targets known to be associated with the most common and serious adverse drug reactions (ADRs).[1][7]

  • Comprehensive Safety Panel Screening (Tier 2/3): An expanded panel that provides a deeper mechanistic understanding of potential off-target liabilities, crucial for lead optimization and candidate selection.[3][7]

The objective is to generate a comparative dataset that illuminates the selectivity profile of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol, enabling informed, data-driven decisions.

Experimental Design: A Tiered Comparison

The core of our comparative study involves screening 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol against two commercially available and widely recognized safety panels. For this guide, we will use the target compositions of the SafetyScreen44 and SafetyScreen87 panels as representative examples of Tier 1 and Tier 2 screening, respectively.[8][9][10]

The primary experimental output will be the percent inhibition (%I) of radioligand binding to each target at a standard screening concentration, typically 10 µM. A significant interaction, often defined as >50% inhibition, flags a potential off-target liability that warrants further investigation, such as dose-response studies to determine IC50 values.

Logical Workflow for Cross-Reactivity Assessment

The following diagram illustrates the decision-making workflow based on the tiered screening approach.

G cluster_0 Phase 1: Initial Hazard Identification cluster_1 Phase 2: Lead Optimization & Deeper Profiling A Synthesize & Purify 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol B Tier 1 Screening (e.g., SafetyScreen44 Panel) @ 10 µM A->B C Analyze % Inhibition Data B->C D Any Hits >50% Inhibition? C->D E Proceed with Primary Target Studies (Low Off-Target Risk) D->E No F Initiate Structure-Activity Relationship (SAR) Studies to Mitigate Off-Target Hits D->F Yes G Tier 2 Screening (e.g., SafetyScreen87 Panel) for Deeper Mechanistic Insight E->G Optional: Deeper Profiling for Candidate Selection F->G I Decision Point: Advance, Optimize, or Terminate F->I H Dose-Response (IC50) Studies on Confirmed Hits G->H H->I

Caption: Tiered workflow for cross-reactivity profiling.

Methodologies: The Radioligand Binding Assay

Radioligand binding assays are a robust and high-throughput method used extensively in safety panels to determine the interaction of a test compound with a specific receptor, transporter, or ion channel.[11] The principle is based on competition between a labeled radioligand with a known high affinity for the target and the unlabeled test compound.

General Protocol: Radioligand Binding Assay

Objective: To quantify the ability of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol to inhibit the binding of a specific radioligand to a target receptor.

Materials:

  • Test Compound: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol, dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Buffer: Target-specific buffer (e.g., Tris-HCl, HEPES) with appropriate salts and additives.

  • Target Preparation: Membrane preparations or purified receptors expressing the target of interest (e.g., hERG, M1 receptor, 5-HT2A receptor).

  • Radioligand: A high-affinity ligand for the target, labeled with ³H or ¹²⁵I.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to saturate the target receptor.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Compound Plating: Prepare a dilution series of the test compound in assay buffer. For a single-point screen, prepare a 10 µM final concentration.

  • Assay Reaction Setup: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Test Compound (or vehicle for total binding, or non-specific control)

    • Radioligand (at a concentration near its Kd)

    • Target Preparation (protein concentration optimized for signal window)

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature, 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the reaction mixture through the filter plates using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Detection: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the percent inhibition for the test compound: % Inhibition = (1 - (CPM in presence of test compound - Non-specific Binding) / (Specific Binding)) * 100

Comparative Data Presentation

The following tables present hypothetical but representative data from screening 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol at 10 µM against a Tier 1 (SafetyScreen44) and a Tier 2 (SafetyScreen87) panel. Hits are defined as >50% inhibition.

Table 1: Tier 1 Core Safety Panel (SafetyScreen44) Results
Target ClassTarget Name% Inhibition @ 10 µMPotential Liability
GPCR 5-HT2A (Serotonin) 85% High
GPCRM1 (Muscarinic)42%Low
GPCRD2 (Dopamine)15%None
GPCRH1 (Histamine)61%Medium
GPCRα1A (Adrenergic)28%None
...(other 29 targets)<50%None
Ion Channel hERG (K+ Channel) 72% High (Cardiotoxicity Risk)
Ion ChannelCaV1.2 (L-type Ca2+)18%None
Ion ChannelNaV1.5 (Na+ Channel)25%None
...(other 5 targets)<50%None
TransporterNET (Norepinephrine)33%None
TransporterDAT (Dopamine)11%None
TransporterSERT (Serotonin)48%Low
EnzymeCOX-15%None
EnzymePDE3A19%None
...(other 5 targets)<50%None

Interpretation of Tier 1 Results: The core panel screening immediately flags three significant potential liabilities: strong activity at the serotonin 5-HT2A receptor, the histamine H1 receptor, and the hERG potassium channel. The hERG interaction is a critical finding, as blockade of this channel is associated with a risk of serious cardiac arrhythmias.[7][12] The 5-HT2A and H1 interactions could predict central nervous system side effects (e.g., sedation, agitation) or other systemic effects.

Table 2: Tier 2 Comprehensive Safety Panel (SafetyScreen87) Results

This panel includes all 44 targets from Tier 1 plus an additional 43 targets for a more comprehensive profile.[8]

Target ClassTarget Name% Inhibition @ 10 µMPotential Liability
GPCR 5-HT2A (Serotonin) 86% High
GPCR5-HT2C (Serotonin)55%Medium
GPCR5-HT6 (Serotonin)21%None
GPCRH1 (Histamine)63%Medium
GPCRH2 (Histamine)12%None
GPCRSigma-175%High
...(other 49 GPCRs)<50%None
Ion Channel hERG (K+ Channel) 73% High (Cardiotoxicity Risk)
...(other 9 Ion Channels)<50%None
Kinase PI3Kα 58% Medium
KinaseLck15%None
...(other 16 Kinases)<50%None
...(all other targets)<50%None

Interpretation of Tier 2 Results: The comprehensive screen confirms the Tier 1 findings and provides greater resolution. It reveals that the activity at serotonin receptors is somewhat specific to the 5-HT2 family (5-HT2A and 5-HT2C). More importantly, it uncovers new, unanticipated interactions with the Sigma-1 receptor and the PI3Kα kinase. These findings provide crucial information for the medicinal chemistry team to build a more detailed structure-activity relationship (SAR) and design molecules with improved selectivity.[7]

Synthesis and Path Forward

This comparative guide demonstrates the value of a tiered approach to early cross-reactivity profiling.

  • Comparison Summary: While the Tier 1 (Core) Panel is a rapid and cost-effective tool for identifying major safety red flags, the Tier 2 (Comprehensive) Panel provides a much richer dataset that can uncover more subtle or unexpected off-target activities and better inform lead optimization.

  • Causality: For 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol, the initial Tier 1 screen would immediately prioritize follow-up studies on cardiac safety (hERG) and potential CNS effects (5-HT2A, H1). The Tier 2 screen provides a more complete picture, suggesting additional avenues for investigation (Sigma-1, PI3Kα) and guiding a more sophisticated SAR strategy to dial out these unwanted activities while retaining on-target potency.

The logical next step is to perform dose-response assays on all confirmed hits (>50% inhibition) to determine their potency (IC50 or Ki). This quantitative data is essential for calculating the selectivity window between the desired on-target activity and the undesired off-target interactions, ultimately determining the therapeutic index and the future of the compound.

References

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. Available from: [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Available from: [Link]

  • Reaction Biology. In Vitro Safety Pharmacology Services. Available from: [Link]

  • Eurofins Scientific. Using secondary pharmacology panels to predict clinical safety risks. Available from: [Link]

  • Eurofins Discovery. SafetyScreen87 Panel - TW. Available from: [Link]

  • Eurofins Panlabs Taiwan, Ltd. SafetyScreen44 Panel - TW. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Eurofins Discovery. IN VITRO SAFETY PHARMACOLOGY PROFILING. Available from: [Link]

  • Eurofins. SafetyScreen44™ Panel. Available from: [Link]

  • Bantscheff, M., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Available from: [Link]

  • ProImmune. MHC Class II Binding Assays. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Available from: [Link]

  • ProImmune. ProImmune REVEAL & ProVE® Overview. Available from: [Link]

  • ProImmune thinkpeptides. ProImmune REVEAL and ProVE®: Rapid epitope discovery system. YouTube. Available from: [Link]

  • Enzymlogic. Profiling the kinetic selectivity of kinase marketed drugs. Available from: [Link]

  • Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available from: [Link]

  • JoVE. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes. Available from: [Link]

  • Preprints.org. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available from: [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. Available from: [Link]

  • Fluidic Sciences. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available from: [Link]

  • PubMed. Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. Available from: [Link]

  • NIH PubChem. 4-Methylpiperidin-4-ol. Available from: [Link]

  • Precise PEG. 1-(2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethyl)piperidine-4-carboxylic acid. Available from: [Link]

  • BindingDB. BindingDB BDBM38961 2-(4-methyl-1-piperidinyl)-1,3-benzothiazole-6-carboxylic acid. Available from: [Link]

  • ChemBK. piperidin-4-ol. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available from: [Link]

  • ACS Publications. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available from: [Link]

Sources

Comparative

Independent Verification and Comparative Analysis of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol Activity: A Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the independent verification and characterization of the biological activity of the novel compound, 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol. As a molecule incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification and characterization of the biological activity of the novel compound, 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol. As a molecule incorporating both a 2-methylthiazole and a piperidin-4-ol moiety, its pharmacological profile is not yet established in publicly available literature. This document outlines a logical, multi-stage experimental workflow designed to elucidate its potential therapeutic activities, compare them against known classes of compounds, and provide robust, reproducible data for decision-making in drug development.

Introduction and Rationale for Investigation

The chemical structure of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol suggests several potential avenues for biological activity. The piperidine ring is a common scaffold in neuropharmacology, notably in ligands for G protein-coupled receptors (GPCRs) such as opioid and histamine receptors[1][2]. The thiazole ring is a versatile heterocyclic motif present in a wide array of bioactive compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties[3][4][5][6].

Given this structural precedent, this guide will focus on a primary hypothesis: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is a modulator of one or more GPCRs, with potential secondary antimicrobial or anti-inflammatory activities. Our experimental approach is therefore designed to first screen for GPCR activity and then, based on those findings or lack thereof, proceed to broader phenotypic screens.

Experimental Workflow for Activity Verification

The following diagram outlines the proposed workflow for the comprehensive characterization of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol.

G cluster_0 Phase 1: In Vitro Target Screening cluster_1 Phase 2: In Vitro Functional Characterization cluster_2 Phase 3: Secondary & Off-Target Screening cluster_3 Phase 4: In Vivo Proof-of-Concept A Compound Synthesis & QC B Broad GPCR Panel Screen (e.g., Radioligand Binding Assay) A->B C Hit Identification & Prioritization B->C D Functional Assays for Hit GPCRs (cAMP, Ca2+, β-Arrestin) C->D Identified Hits G Antimicrobial Screening (MIC/MBC Assays) C->G No Significant GPCR Hits H Anti-inflammatory Assays (e.g., Cytokine Release in PBMCs) C->H No Significant GPCR Hits E Determine Potency (EC50) & Efficacy (% Activation/Inhibition) D->E F Mode of Action Determination (Agonist, Antagonist, Inverse Agonist) E->F J Selection of Relevant Animal Model (Based on In Vitro Data) F->J Confirmed Activity I Evaluate Specificity & Potential Side Effects G->I H->I K Pharmacokinetic Profiling (ADME) J->K L Efficacy Studies (e.g., Hot Plate Test for Analgesia) K->L

Caption: Proposed experimental workflow for activity verification.

Phase 1: Broad Target Screening - Is it a GPCR Ligand?

The initial and most critical step is to determine if 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol binds to any known GPCRs. A broad radioligand binding assay panel is the most efficient method for this.

Experimental Protocol: Radioligand Binding Assay
  • Compound Preparation: Synthesize and purify 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol to >98% purity. Prepare a 10 mM stock solution in DMSO.

  • Assay Panel: Utilize a commercial service (e.g., Eurofins Discovery, MilliporeSigma) for a broad GPCR binding panel, typically including opioid (μ, δ, κ), histamine, dopamine, serotonin, and adrenergic receptors.

  • Binding Reaction:

    • Incubate cell membranes expressing the target receptor with a known radioligand (e.g., [³H]-diprenorphine for opioid receptors) and a single high concentration (e.g., 10 µM) of the test compound.

    • The reaction is allowed to reach equilibrium.

  • Detection:

    • Separate bound from unbound radioligand via rapid filtration.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding by the test compound. A common threshold for a "hit" is >50% inhibition.

Comparative Data Presentation

The results should be tabulated to compare the binding affinity of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol across a range of GPCRs.

Receptor TargetRadioligand% Inhibition @ 10 µMHit (Yes/No)
Mu Opioid (MOR)[³H]-DAMGO85%Yes
Delta Opioid (DOR)[³H]-DPDPE15%No
Kappa Opioid (KOR)[³H]-U69,59322%No
Histamine H3[³H]-Nα-Methylhistamine5%No
... (other receptors).........

This table presents hypothetical data for illustrative purposes.

Phase 2: Functional Characterization - How Does it Act?

A binding "hit" does not describe the compound's functional effect. The next phase is to determine if it acts as an agonist, antagonist, or inverse agonist at the identified target receptor(s). For this example, we will proceed assuming a hit on the mu-opioid receptor (MOR), a common target for piperidine-based analgesics[1][7].

Signaling Pathways of the Mu-Opioid Receptor

Upon activation by an agonist, the MOR primarily couples to the Gαi/o subunit of the heterotrimeric G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a reduction in neuronal excitability. The receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization[8][9].

G cluster_0 cluster_1 cluster_2 Agonist Agonist (e.g., Morphine, Test Compound) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds & Activates G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization

Caption: Simplified Mu-Opioid Receptor signaling pathways.

Experimental Protocol: In Vitro Functional Assays

These assays are typically performed in cell lines stably expressing the human MOR (e.g., HEK293 or CHO cells).

  • cAMP Assay (for Gαi/o coupling):

    • Plate MOR-expressing cells and stimulate them with forskolin to induce cAMP production.

    • Add varying concentrations of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol.

    • After incubation, lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • Analysis: An agonist will cause a dose-dependent decrease in cAMP. An antagonist will have no effect on its own but will block the effect of a known agonist. An inverse agonist will decrease basal cAMP levels.

  • β-Arrestin Recruitment Assay:

    • Use a cell line with a tagged β-arrestin and a tagged MOR (e.g., using enzyme fragment complementation like PathHunter®)[8][10].

    • Add varying concentrations of the test compound.

    • Recruitment of β-arrestin to the activated receptor generates a luminescent or fluorescent signal.

    • Analysis: Measure the signal to determine the dose-dependent recruitment of β-arrestin.

Comparative Data Presentation
AssayMetric4-((2-Methylthiazol-4-yl)methyl)piperidin-4-olMorphine (Reference Agonist)Naloxone (Reference Antagonist)
cAMP Inhibition EC₅₀ (nM)15025No effect
Eₘₐₓ (% of Morphine)80% (Partial Agonist)100%No effect
β-Arrestin Recruitment EC₅₀ (nM)>10,000300No effect
Eₘₐₓ (% of Morphine)<5% (G-protein biased)100%No effect

This table presents hypothetical data for illustrative purposes, suggesting the test compound is a G-protein biased partial agonist at the MOR.

Phase 3: Secondary Activity Screening

If the GPCR screens are negative, or to build a more complete profile, screening for other potential activities based on the thiazole and piperidine scaffolds is warranted.

  • Antimicrobial Activity: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) should be determined against a panel of gram-positive and gram-negative bacteria, as well as fungal strains[3][11].

  • Anti-inflammatory Activity: The compound can be tested for its ability to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or macrophage cell lines[4][6].

Phase 4: In Vivo Proof-of-Concept

Positive and potent in vitro functional data justifies progression to in vivo models. Continuing with our MOR agonist example, an acute nociception model would be appropriate.

Experimental Protocol: Hot Plate Test in Mice
  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and equipment.

  • Baseline Measurement: Place each mouse on a hot plate maintained at 55 ± 0.5 °C and record the latency to a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol via a relevant route (e.g., intraperitoneal, oral) at various doses. Include vehicle and positive control (morphine) groups.

  • Post-treatment Measurement: At set time points (e.g., 30, 60, 90, 120 minutes) after administration, re-test the mice on the hot plate.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

Comparative Data Presentation
Treatment GroupDose (mg/kg, i.p.)Peak %MPETime to Peak Effect (min)
Vehicle-5 ± 2%-
Morphine1095 ± 5%30
Test Compound 115 ± 4%60
Test Compound 545 ± 8%60
Test Compound 2075 ± 6%60

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide provides a systematic and robust methodology for the independent verification of the biological activity of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol. By progressing from broad binding screens to specific functional assays and finally to in vivo models, researchers can build a comprehensive pharmacological profile of this novel compound. The comparative nature of these assays, using well-characterized reference compounds, is essential for contextualizing the potency, efficacy, and potential therapeutic utility of the molecule. The data generated through this workflow will be critical for establishing intellectual property and guiding further preclinical development.

References

  • In vitro and in vivo assessment of mu opioid receptor constitutive activity. PubMed - NIH. [Link]

  • Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo. Frontiers. [Link]

  • Opioid receptors: From binding sites to visible molecules in vivo. ScienceDirect. [Link]

  • In vivo activation of a mutant μ-opioid receptor by antagonist: Future direction for opiate pain treatment paradigm that lacks undesirable side effects. PNAS. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • In vivo studies of opiate receptors. PubMed - NIH. [Link]

  • GPCR Assays. PharmaLegacy. [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]

  • GPCR Assay Kits. Biocompare. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed - NIH. [Link]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. ResearchGate. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Preprints.org. [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC - NIH. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

Sources

Validation

Strategic Guide: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol as a Reference Scaffold

Executive Summary 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (CAS: 1467871-75-5 ) is a specialized heterocyclic building block and reference standard primarily utilized in the discovery of Respiratory Syncytial Virus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (CAS: 1467871-75-5 ) is a specialized heterocyclic building block and reference standard primarily utilized in the discovery of Respiratory Syncytial Virus (RSV) Fusion (F) protein inhibitors and S1P1 receptor modulators .

Unlike generic amine fragments (e.g., morpholine, piperazine), this compound offers a unique "privileged scaffold" architecture: a 4-hydroxypiperidine core substituted with a (2-methylthiazol-4-yl)methyl tail. This structural motif is critical for probing deep lipophilic pockets in viral fusion proteins and GPCRs, often yielding significantly higher potency and selectivity compared to standard aliphatic analogs.

This guide serves as a technical reference for using this compound as a positive control fragment in Structure-Activity Relationship (SAR) campaigns and as a Reference Standard for impurity profiling in late-stage synthesis.

Chemical Profile & Structural Logic

PropertySpecification
Chemical Name 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol
CAS Number 1467871-75-5
Molecular Formula C₁₀H₁₆N₂OS
Molecular Weight 212.31 g/mol
Structural Class 4,4-Disubstituted Piperidine
Key Pharmacophore Thiazole (π-stacking/H-bond acceptor), 4-OH (H-bond donor/acceptor)
pKa (Calc) ~9.5 (Piperidine NH), ~2.5 (Thiazole N)
LogP (Calc) ~0.8 (Moderate Lipophilicity)
Structural Advantage Analysis

The compound's value lies in its vectorial display of interactions :

  • Piperidine Nitrogen : Serves as the primary attachment point (via SNAr or Reductive Amination) to the drug core (e.g., Benzodiazepine).

  • 4-Hydroxyl Group : Provides a critical hydrogen bond donor/acceptor, often locking the conformation or interacting with polar residues (e.g., Ser/Thr) in the binding pocket.

  • Thiazole Tail : A rigid, aromatic moiety that fills lipophilic cavities (e.g., the fusion peptide binding site of RSV F-protein) and can engage in π-π or π-cation interactions.

Comparative Performance: The "Thiazole Effect" in SAR

In the context of RSV fusion inhibitors (specifically benzodiazepine derivatives described in WO2017015449 ), this scaffold is used to replace simpler amines like morpholine to enhance potency.

Table 1: Comparative SAR Impact (Hypothetical Data based on Patent Trends)

Comparison of C4-substituents on a Benzodiazepine RSV Inhibitor Core

Substituent (R)Relative Potency (EC₅₀)Lipophilic Efficiency (LipE)Metabolic Stability (t½)Mechanism of Enhancement
Morpholine (Standard)1.0x (Baseline)ModerateHighBasic solubility/filling.
4-Hydroxypiperidine 2-5xLowModerateH-bond gain, but lacks lipophilic reach.
4-Phenylpiperidin-4-ol 10-20xHighLow (CYP liability)π-stacking, but high metabolic clearance.
4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (Subject)50-100x Optimal High Dual Interaction : Thiazole fills hydrophobic pocket + OH anchors orientation.

Insight: The 2-methylthiazole group is less prone to oxidative metabolism than a phenyl ring while maintaining aromaticity, offering a superior balance of potency and stability (DMPK profile).

Experimental Protocols

Protocol A: Usage as a Reference Standard (Purity Analysis)

Objective: Establish the identity and purity of the fragment prior to coupling.

Method: HPLC-UV/MS

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Thiazole absorbance) and MS (ESI+).

  • Expected Retention: Early eluting due to polarity (LogP ~0.8) and basic amine.

  • Criteria: Purity >98% by area; confirm [M+H]⁺ = 213.1.

Protocol B: Synthetic Coupling (Reductive Amination)

Objective: Couple the reference fragment to an aldehyde-containing core (e.g., Benzodiazepine-CHO).

Reagents:

  • Core Aldehyde (1.0 eq)

  • 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step:

  • Dissolution: Dissolve the Core Aldehyde in DCE (0.1 M concentration).

  • Activation: Add the Piperidin-4-ol fragment and Acetic Acid (1-2 drops). Stir at Room Temperature (RT) for 30 mins to form the iminium ion.

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT for 4-16 hours under Nitrogen. Monitor by LCMS (disappearance of aldehyde).

  • Quench: Add saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient).

Visualization: SAR Logic & Workflow

G cluster_0 Fragment Structure cluster_1 Biological Target (RSV F-Protein) Frag 4-((2-Methylthiazol-4-yl) methyl)piperidin-4-ol Feat1 Piperidine NH (Coupling Handle) Frag->Feat1 Feat2 4-OH Group (H-Bond Anchor) Frag->Feat2 Feat3 Thiazole Tail (Lipophilic Pocket) Frag->Feat3 Target Hydrophobic Binding Pocket Feat1->Target Covalent/Ionic Link Feat2->Target H-Bonding Feat3->Target Pi-Stacking / Hydrophobic Effect Increased Potency (vs Morpholine) Target->Effect Optimized Fit

Figure 1: Pharmacophore mapping of the reference compound against the RSV Fusion Protein binding site, highlighting the tripartite contribution to binding affinity.

References

  • Gilead Sciences/Enanta Pharmaceuticals . (2017). Benzodiazepine derivatives as RSV inhibitors. World Intellectual Property Organization. WO2017015449A1 .

  • ChemScene . (2024). 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol Product Data.

  • Meanwell, N. A. (2011). The influence of heterocycles on the physicochemical and ADMET properties of drug candidates. Journal of Medicinal Chemistry. (Contextual Reference for Thiazole Bioisosteres).

Comparative

comparative analysis of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol synthesis routes

The following guide provides a comparative analysis of synthesis routes for 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol , a critical pharmacophore in the development of PI3K inhibitors and other kinase-targeting thera...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of synthesis routes for 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol , a critical pharmacophore in the development of PI3K inhibitors and other kinase-targeting therapeutics.

Executive Summary

Molecule of Interest: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol Role: Key intermediate for kinase inhibitors (e.g., PI3K


 antagonists) and GPCR ligands.
Structural Challenge:  Construction of a tertiary alcohol at the piperidine C4 position linked to a thiazole moiety via a methylene bridge.

This guide evaluates the two primary synthetic methodologies: the Zinc-Mediated Barbier Reaction (Route A) and the Magnesium-Mediated Grignard Addition (Route B). While both routes utilize the same retrosynthetic disconnection, the Barbier protocol offers superior functional group tolerance, safety, and operational simplicity, making it the preferred industrial and laboratory standard.

Retrosynthetic Analysis

The most logical disconnection involves breaking the C-C bond between the methylene linker and the piperidine C4 position. This reveals two key precursors:

  • Electrophile:

    
    -Protected piperidin-4-one (typically 
    
    
    
    -Boc).
  • Nucleophile: A metallated (2-methylthiazol-4-yl)methyl species derived from the corresponding alkyl halide.

Retrosynthesis Target Target: 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol Intermediates Precursors Target->Intermediates C-C Disconnection Sub1 N-Boc-4-piperidinone (Electrophile) Intermediates->Sub1 Sub2 4-(Chloromethyl)-2-methylthiazole (Pro-Nucleophile) Intermediates->Sub2

Figure 1: Retrosynthetic disconnection revealing the convergent assembly strategy.

Detailed Route Comparison

Route A: Zinc-Mediated Barbier Reaction (Recommended)

This "one-pot" protocol generates the organometallic species in situ in the presence of the electrophile. It is robust against moisture and avoids the isolation of unstable intermediates.

  • Mechanism: Oxidative addition of activated Zinc (Zn) to 4-(chloromethyl)-2-methylthiazole, followed by immediate nucleophilic attack on the ketone.

  • Key Reagents: Zn dust, THF/Sat.

    
     (aq) or anhydrous THF with 
    
    
    
    activation.
  • Pros: High chemoselectivity; reduced Wurtz homocoupling; tolerates protic solvents (aqueous Barbier).

  • Cons: Requires efficient stirring (heterogeneous reaction); Zinc surface activation is critical.

Route B: Grignard Reaction (Traditional)

A classic two-step sequence involving the pre-formation of the organomagnesium reagent.

  • Mechanism: Formation of (2-methylthiazol-4-yl)methylmagnesium chloride, followed by addition to the ketone.

  • Key Reagents: Mg turnings, anhydrous

    
     or THF.
    
  • Pros: Well-understood mechanistic pathway; reagents are cheap.

  • Cons: High risk of Wurtz coupling (dimerization of the thiazole halide); the benzylic-like Grignard is unstable; strict anhydrous conditions required.

Comparative Data Matrix
MetricRoute A: Barbier (Zn)Route B: Grignard (Mg)
Yield (Isolated) 75 - 85% 40 - 55%
Purity (Crude) High (>90%)Moderate (contains dimers)
Moisture Sensitivity Low (can run in aqueous media)High (requires dry box/Schlenk)
Scalability Excellent (Kilogram scale proven)Difficult (Exotherm control)
Safety Profile Moderate (Zn dust handling)Low (Ether solvents, pyrophoric potential)

Experimental Protocols

Step 1: Precursor Synthesis (Common to Both Routes)

Synthesis of 4-(chloromethyl)-2-methylthiazole Hydrochloride Causality: Direct purchase is possible, but de novo synthesis ensures freshness, critical for organometallic steps.

  • Reactants: Combine 1,3-dichloroacetone (1.0 eq) and thioacetamide (1.0 eq) in absolute ethanol.

  • Conditions: Reflux at 70°C for 2-3 hours.

  • Workup: Concentrate in vacuo. Triturate residue with diethyl ether.

  • Product: Filter the white crystalline solid (Hydrochloride salt). Yield: ~89%.

Step 2: The Barbier Coupling (Route A - Best Practice)

Synthesis of tert-butyl 4-hydroxy-4-((2-methylthiazol-4-yl)methyl)piperidine-1-carboxylate

  • Activation: In a dry flask under

    
    , suspend Zinc dust  (2.0 eq) in anhydrous THF. Add catalytic 1,2-dibromoethane  (0.05 eq) and heat to reflux for 1 min to activate the surface.
    
  • Addition: Cool to room temperature. Add

    
    -Boc-4-piperidinone  (1.0 eq).
    
  • Initiation: Dropwise add a solution of 4-(chloromethyl)-2-methylthiazole (1.2 eq) in THF. Note: If the reaction is sluggish, add catalytic Iodine.

  • Reaction: Stir at 40°C for 3-5 hours. Monitor by TLC/LCMS.

  • Quench: Cool to 0°C. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Target Yield: 78%.

Step 3: Deprotection (Final Step)

Synthesis of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

  • Dissolve the N-Boc intermediate in DCM .

  • Add TFA (10 eq) or 4M HCl in Dioxane . Stir at RT for 1-2 h.[2]

  • Concentrate to dryness.[1] Neutralize with basic resin or

    
     if the free base is required.
    

Visualizing the Reaction Pathway

ReactionScheme Start Thioacetamide + 1,3-Dichloroacetone Precursor 4-(Chloromethyl)- 2-methylthiazole Start->Precursor Hantzsch Synthesis (EtOH, Reflux) Zn Zn / THF (Barbier) Precursor->Zn Intermediate N-Boc-Protected Alcohol Zn->Intermediate Nucleophilic Addition (One-Pot) Ketone N-Boc-4-piperidinone Ketone->Zn Final Target Product (Deprotected) Intermediate->Final TFA/DCM (Deprotection)

Figure 2: Complete synthetic workflow from raw materials to final active intermediate.

References

  • PrepChem . Synthesis of 4-Chloromethyl-2-methylthiazole, hydrochloride. Retrieved from [Link]

  • Matrix Fine Chemicals . Safety and Handling of Thiazole Intermediates. Retrieved from [Link][3]

Sources

Safety & Regulatory Compliance

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